6-Diazo-5-oxo-L-norleucylglycine
Description
BenchChem offers high-quality 6-Diazo-5-oxo-L-norleucylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Diazo-5-oxo-L-norleucylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
78081-74-0 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-6-diazo-5-oxohexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H12N4O4/c9-6(2-1-5(13)3-12-10)8(16)11-4-7(14)15/h3,6H,1-2,4,9H2,(H,11,16)(H,14,15)/t6-/m0/s1 |
InChI Key |
GNSIJCXAFXFECO-LURJTMIESA-N |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic Profiling of 6-Diazo-5-oxo-L-norleucylglycine
The following technical guide details the mechanism of action for 6-Diazo-5-oxo-L-norleucylglycine , a specialized dipeptide prodrug designed for the site-specific affinity labeling of
A Pro-Drug Strategy for Targeted GGT Inactivation
Executive Summary
6-Diazo-5-oxo-L-norleucylglycine (similarly referred to as DON-Gly ) is a synthetic dipeptide analog of L-glutaminylglycine. Unlike direct GGT inhibitors (e.g., Acivicin or free DON), DON-Gly functions as an inactive prodrug that requires bioactivation by ecto-peptidases. Its mechanism exploits the close spatial proximity of peptidases and GGT on the renal brush border membrane, creating a "lethal synthesis" loop that selectively inactivates GGT in tissues exhibiting high peptidase activity.
Primary Classification: Dipeptide Affinity Label Precursor
Target Enzyme:
Molecular Mechanism of Action
The efficacy of DON-Gly relies on a two-step sequential mechanism: Bioactivation followed by Irreversible Inhibition .
2.1 Step 1: Peptidase-Mediated Bioactivation
DON-Gly is chemically stable and inactive against purified GGT. It mimics a standard dipeptide substrate (e.g., L-Gln-Gly).[1] Upon exposure to the brush border membrane (specifically the renal proximal tubule), it acts as a substrate for membrane-bound cysteinyl-glycine dipeptidase or aminopeptidase M .
-
Reaction: Hydrolysis of the peptide bond.
-
Equation:
-
Control Point: This step is inhibited by competing dipeptides (e.g., Leu-Gly) or metallopeptidase inhibitors (e.g.,
-phenanthroline), which prevents the subsequent inactivation of GGT.[2][3]
2.2 Step 2: Affinity Labeling of GGT
The liberated DON (6-Diazo-5-oxo-L-norleucine) is a glutamine analog possessing a reactive diazo-ketone group. It functions as a suicide substrate for GGT.
-
Binding: DON binds to the
-glutamyl donor site of GGT, mimicking the glutamine moiety of the natural substrate (glutathione). -
Acylation: The catalytic nucleophile of GGT (specifically the N-terminal Threonine-381 in humans or Thr-391 in E. coli) attacks the carbonyl carbon of DON.
-
Irreversible Alkylation: The diazo group facilitates the formation of a stable covalent adduct, permanently inactivating the enzyme.
2.3 Pathway Visualization
The following diagram illustrates the "Peptidase-GGT Axis" required for DON-Gly activity.
Caption: Sequential activation pathway where membrane-bound peptidases liberate DON to irreversibly inhibit GGT.
Physiological Context: The Renal "Lethal Synthesis"
The unique advantage of DON-Gly over free DON is its tissue specificity. Free DON is systemically toxic because it inhibits all glutamine-utilizing enzymes (e.g., CTP synthase, FGAR amidotransferase). DON-Gly, however, targets tissues with high GGT and Peptidase co-expression , primarily the kidney.
| Feature | Free DON | DON-Gly (Prodrug) |
| Systemic Toxicity | High (Non-specific Gln antagonism) | Reduced (Requires activation) |
| GGT Inhibition | Direct | Indirect (Peptidase-dependent) |
| Renal Accumulation | Moderate | High (Concentrated by renal transport) |
| In Vitro Activity | Active on purified enzyme | Inactive on purified enzyme |
Experimental Protocols
The following protocols are designed to validate the mechanism of DON-Gly in a research setting.
4.1 Protocol A: Differential Inactivation Assay (Membrane vs. Purified)
Objective: To demonstrate that DON-Gly requires membrane-bound peptidases for activity.
Materials:
-
Enzyme Source A: Purified GGT (free of peptidase activity).
-
Enzyme Source B: Renal Brush Border Membrane Vesicles (BBMV) (contains GGT + Peptidases).
-
Compound: DON-Gly (1–5 mM).
-
Inhibitor:
-Phenanthroline (1 mM).
Workflow:
-
Preparation: Suspend Purified GGT and BBMV in PBS (pH 7.4).
-
Pre-Incubation:
-
Group 1: Enzyme + Buffer
-
Group 2: Enzyme + DON-Gly
-
Group 3: Enzyme + DON-Gly +
-Phenanthroline
-
-
Reaction: Incubate at 37°C for 30 minutes.
-
Assay: Aliquot samples into a standard GGT assay mix (L-
-Glutamyl-3-carboxy-4-nitroanilide + Glycylglycine). -
Readout: Measure absorbance at 405 nm (formation of 5-amino-2-nitrobenzoate).
Expected Results:
-
Purified GGT: No inhibition by DON-Gly (remains 100% active).
-
BBMV: >80% Inhibition by DON-Gly.
-
BBMV + Phenanthroline: Protection from inhibition (Peptidase blocked
DON not released).
4.2 Protocol B: In Vivo Renal Blockade
Objective: To verify blockade of the
Workflow:
-
Administer DON-Gly (0.1 mmol/kg, i.v.) to murine models.
-
Wait 30–60 minutes.
-
Collect urine.
-
Analyze for S-carbamidomethylglutathione (or other glutathione conjugates).
-
Interpretation: Inhibition of GGT prevents the breakdown of Glutathione-S-conjugates, leading to their excretion intact rather than as mercapturic acids.
Kinetic Data Summary
Quantitative parameters defining the interaction of the active metabolite (DON) with GGT.
| Parameter | Value (Approx.) | Notes |
| 0.3 – 2.7 mM | Competitive binding prior to inactivation | |
| 0.052 min | Rate of irreversible covalent bond formation | |
| Activation Stoichiometry | 1:1 | One mole of DON-Gly yields one mole of DON |
| Time to Max Inhibition | 15–30 min | Dependent on peptidase hydrolytic rate |
References
-
Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[2][4][5][6] Proceedings of the National Academy of Sciences, 78(1), 46–49.[4][5][6] Link[6]
-
Tate, S. S., & Meister, A. (1977). Affinity labeling of gamma-glutamyl transpeptidase and location of the gamma-glutamyl binding site on the light subunit. Proceedings of the National Academy of Sciences, 74(3), 931–935. Link
-
Terzyan, S. S., Burgett, A. W., Heroux, A., Smith, C. A., Mooers, B. H., & Hanigan, M. H. (2015). Structure of 6-Diazo-5-oxo-L-norleucine-Bound Human Gamma-Glutamyl Transpeptidase 1. Acta Crystallographica Section D, 71(Pt 5), 1099–1108. Link
-
Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research, 122, 103–141. Link
Sources
Technical Guide: Biochemical Properties and Experimental Utility of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
The following technical guide details the biochemical properties, mechanism of action, and experimental utility of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) .
Executive Summary
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a synthetic dipeptide and a "masked" affinity-labeling reagent (pro-inhibitor) designed to probe the topology and functional coupling of membrane-bound enzymes.[1] It is structurally composed of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) coupled to glycine .[1]
Unlike free DON, which directly inactivates glutamine-utilizing enzymes (such as
Chemical Identity & Physicochemical Properties[2][3][4]
Nomenclature and Structure[1]
-
Systematic Name: (S)-2-(2-amino-6-diazo-5-oxohexanamido)acetic acid[1]
-
Common Name: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)[1]
-
Molecular Formula:
(Estimated based on DON + Gly - H2O)[1] -
Core Components:
Biochemical Stability[1]
-
pH Sensitivity: The diazo group (
) is highly sensitive to acidic pH.[1] Protonation leads to the release of nitrogen gas and formation of a hydroxyl group, rendering the molecule inactive as an alkylating agent.[1] -
Photosensitivity: Like all diazo compounds, DON-Gly is susceptible to photolysis.[1]
-
Operational Rule: Store lyophilized powder at -20°C shielded from light. Perform experiments in low-light conditions or amber vessels.
-
Mechanism of Action: The "Peptidase-Dependent Activation" Cycle[1]
The utility of DON-Gly rests on a specific biochemical cascade.[1] It does not inhibit GGT directly because the glycine moiety sterically hinders or alters the binding affinity for the GGT
The Activation Cascade
-
Approach: DON-Gly approaches the membrane surface (e.g., renal brush border).[1]
-
Hydrolysis (The Trigger): Membrane-bound peptidases (such as Aminopeptidase M) recognize the N-terminal amino group and hydrolyze the peptide bond.[1]
-
Reaction:
[1]
-
-
Liberation: Free DON is released into the immediate pericellular microenvironment.[1]
-
Inactivation: The liberated DON binds to the active site of GGT (or other glutamine-dependent enzymes) and covalently alkylates a nucleophilic residue (typically a Threonine or Cysteine), causing irreversible inhibition.[1]
Visualization of Activation Pathway
The following diagram illustrates the spatial and enzymatic logic of DON-Gly activation.
Figure 1: The Peptidase-Dependent Activation Cascade of DON-Gly.[1] The compound remains inert until cleaved by specific membrane-bound peptidases.[1]
Experimental Protocols
Protocol: Differentiating Membrane-Bound vs. Purified Enzyme Activity
This protocol validates whether an enzyme inhibition event is dependent on local peptidase activity, confirming the "topology" of the system.[1]
Objective: To demonstrate that DON-Gly inhibits GGT only in the presence of auxiliary peptidases (e.g., in membrane vesicles) and not in a purified system.[1]
Reagents:
-
Buffer A: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Enzyme Source 1: Purified GGT (commercial or isolated).[1]
-
Enzyme Source 2: Renal Brush Border Membrane Vesicles (BBMV).[1]
-
Inhibitor: DON-Gly (Stock: 10 mM in Buffer A, prepared fresh).[1]
-
Control Inhibitor: Free DON (Stock: 10 mM).[1]
-
Substrate:
-Glutamyl-p-nitroanilide (GpNA).[1]
Workflow:
-
Preparation:
-
Aliquot Enzyme Source 1 (Purified) and Source 2 (BBMV) into separate reaction tubes.
-
Adjust protein concentration to equivalent GGT activity units.[1]
-
-
Treatment Phase:
-
Group A (Negative Control): Add Buffer A only.
-
Group B (Positive Control): Add Free DON (Final conc: 1 mM).
-
Group C (Experimental): Add DON-Gly (Final conc: 1 mM).
-
Incubate all groups at 37°C for 30 minutes.
-
-
Activity Assay:
-
Add GpNA substrate (Final conc: 2 mM) and Glycylglycine (acceptor, 20 mM).[1]
-
Measure absorbance at 410 nm (formation of p-nitroaniline) kinetically for 5–10 minutes.
-
-
Data Analysis & Interpretation:
-
Purified GGT:
-
BBMV (Membrane):
-
Protocol: Peptidase Protection Assay
To confirm the mechanism, use a competing peptide to "protect" GGT from DON-Gly.[1]
-
Setup: Prepare BBMV as above.
-
Competition: Pre-incubate BBMV with a high concentration (10 mM) of a harmless dipeptide (e.g., L-Phe-Gly or L-Leu-Gly ) for 5 minutes.
-
Logic: The innocuous dipeptide competes for the active site of the membrane peptidase.[1]
-
-
Challenge: Add DON-Gly (1 mM) and incubate for 20 minutes.
-
Result: The presence of Phe-Gly should reduce the inhibition caused by DON-Gly, as the peptidase is busy cleaving Phe-Gly, delaying the release of DON.[1]
Therapeutic & Research Implications
"Smart" Drug Delivery (Prodrug Concept)
DON-Gly serves as a historical prototype for modern glutamine antagonist prodrugs (e.g., DRP-104/Sirpiglenastat).[1] The core concept is metabolic targeting :
-
Systemic Toxicity Reduction: By masking the reactive diazo group, the prodrug may circulate with reduced reactivity toward non-target tissues.[1]
-
Tissue Specificity: Activity is concentrated in tissues with high peptidase activity (e.g., Kidney proximal tubule, specific tumor microenvironments) or tissues expressing specific peptide transporters (PEPT1/PEPT2).[1]
Renal Handling Studies
DON-Gly has been extensively used to study hepato-renal cooperation .[1] It proves that glutathione S-conjugates and peptide-bound drugs are processed by surface enzymes in the kidney before uptake or further metabolism.[1]
References
-
Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[1][2][3][4][5][6] Proceedings of the National Academy of Sciences of the United States of America, 78(1), 46–49.[1][2][4][6]
-
Inoue, M. (2016). Glutathionists in the battlefield of gamma-glutamyl cycle.[1][7] Archives of Biochemistry and Biophysics, 595, 61–63.[1][2] (Review of the mechanistic context of GGT and peptide handling).
-
Horiuchi, S., Inoue, M., & Morino, Y. (1978). Gamma-Glutamyl transpeptidase: Sidedness of its active site on renal brush-border membrane.[1][6] European Journal of Biochemistry, 87(3), 429–437.[1][6]
-
[1]
-
Sources
- 1. CAS 157-03-9: 6-Diazo-5-oxo-L-norleucine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0426467A1 - Prodrugs of 6-mercaptopurine and 6-thioguanine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. gamma-Glutamyltransferase is not involved in the bulk uptake of amino acids, peptides or gamma-glutamyl-amino acids in yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 6-Diazo-5-oxo-L-norleucylglycine (DONV) as a Glutamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Diazo-5-oxo-L-norleucylglycine (DONV), and its more studied precursor 6-Diazo-5-oxo-L-norleucine (DON), are potent, broad-spectrum glutamine antagonists that have garnered significant interest in the field of cancer metabolism.[1] By mimicking the structure of L-glutamine, these compounds irreversibly inhibit a range of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival.[2][3] This technical guide provides an in-depth exploration of DONV and its parent compound DON, focusing on their mechanism of action, experimental applications, and the causal logic behind protocol design. We will delve into detailed methodologies for in vitro and in vivo evaluation, present data in a structured format, and offer insights into the interpretation of experimental outcomes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage glutamine antagonism as a therapeutic strategy.
The Centrality of Glutamine in Malignancy
Glutamine: A Conditionally Essential Nutrient in Cancer
Glutamine is the most abundant amino acid in human plasma and is integral to a multitude of cellular processes.[4] While considered a non-essential amino acid in most healthy tissues, many cancer cells exhibit a state of "glutamine addiction," where their rapid proliferation and survival are critically dependent on a continuous supply of glutamine.[5] This dependency stems from the diverse roles of glutamine in cellular metabolism, including anaplerosis to replenish the tricarboxylic acid (TCA) cycle, nucleotide and non-essential amino acid synthesis, and the maintenance of redox homeostasis through glutathione production.[6][7][8]
Glutaminolysis: Fueling the Malignant Phenotype
The catabolism of glutamine, a process termed glutaminolysis, is often upregulated in cancer cells to meet their high bioenergetic and biosynthetic demands.[9] This pathway is initiated by the mitochondrial enzyme glutaminase (GLS), which converts glutamine to glutamate.[7][10] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate, or it can be used for the synthesis of glutathione, a critical antioxidant.[4][8] The dysregulation of glutamine metabolism is a hallmark of many cancers, making the enzymes in this pathway attractive targets for therapeutic intervention.[5][7]
The Rationale for Glutamine Antagonism
Given the profound reliance of many tumors on glutamine, the inhibition of glutamine metabolism presents a promising therapeutic avenue.[5][8] Glutamine antagonists are compounds designed to interfere with the cellular utilization of glutamine. These can be broadly categorized into two classes: selective inhibitors that target a single enzyme, such as the glutaminase inhibitor CB-839 (Telaglenastat), and broad-spectrum inhibitors that act on multiple glutamine-utilizing enzymes.[11] 6-Diazo-5-oxo-L-norleucine (DON) and its derivatives fall into the latter category.[11][12]
6-Diazo-5-oxo-L-norleucine (DON): A Deep Dive
Chemical Profile and Handling
6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine analog originally isolated from Streptomyces.[2][13]
| Property | Description |
| IUPAC Name | (5S)-5-Amino-1-diazonio-6-hydroxy-6-oxohex-1-en-2-olate[2] |
| CAS Number | 157-03-9[14] |
| Molecular Formula | C6H9N3O3[14] |
| Molecular Weight | 171.15 g/mol [14] |
| Appearance | Pale yellow to yellow-tan crystalline powder.[2][14] |
| Solubility | Freely soluble in water and aqueous solutions of methanol and ethanol. Sparingly soluble in absolute alcohols. Aqueous solutions should be maintained between pH 4.5 and 6.5.[14] |
| Storage | Store at -20°C. |
Handling Precautions: DON is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[15] It is considered a hazardous substance and is toxic if inhaled, swallowed, or in contact with skin.[15]
Mechanism of Action: Irreversible Covalent Inhibition
DON's efficacy as a glutamine antagonist stems from its structural similarity to glutamine, which allows it to bind to the active sites of glutamine-utilizing enzymes.[3] The diazo group is highly reactive and acts as an alkylating agent, forming a covalent bond with a nucleophilic residue (often a cysteine or serine) in the enzyme's active site.[16] This irreversible inhibition effectively shuts down the enzyme's catalytic activity.[3] DON has been shown to inhibit a wide array of enzymes involved in critical metabolic pathways, including:
-
Nucleotide Synthesis: CTP synthetase, GMP synthetase, and phosphoribosylformylglycinamidine synthetase.[16]
-
Amino Acid Metabolism: Glutaminase (GLS).[3]
-
Other Pathways: NAD synthetase.[16]
The broad-spectrum nature of DON's inhibitory activity contributes to its potent anti-tumor effects but also to its toxicity, particularly in tissues with high rates of glutamine utilization, such as the gastrointestinal tract.[12] This has led to the development of prodrugs of DON, designed to be selectively activated in the tumor microenvironment to improve their therapeutic index.[17]
In Vitro Evaluation of DONV: A Methodological Guide
In vitro studies are foundational for characterizing the activity of glutamine antagonists.[18][19] They allow for the assessment of a compound's potency, selectivity, and mechanism of action in a controlled environment.[20][21]
Cell Viability and Proliferation Assays
The initial step in evaluating a glutamine antagonist is to determine its effect on the viability and proliferation of cancer cells.
Principle: These assays measure the metabolic activity or the number of viable cells in a culture after treatment with the compound of interest. A dose-dependent decrease in viability is indicative of cytotoxic or cytostatic effects.
Detailed Protocol: MTT Assay [11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of DONV in a complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of DONV. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Enzyme Inhibition Assays
To confirm the direct inhibitory effect of DONV on specific glutamine-utilizing enzymes, in vitro enzyme inhibition assays are crucial.
Principle: These assays measure the activity of an isolated enzyme in the presence and absence of the inhibitor.
Example Protocol: Glutaminase (GLS) Activity Assay
-
Enzyme Source: Use purified recombinant GLS or a mitochondrial lysate from a cell line with high GLS expression.
-
Reaction Mixture: Prepare a reaction buffer containing the necessary co-factors and the substrate, glutamine.
-
Inhibitor Addition: Add varying concentrations of DONV to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C for a specific time.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product (glutamate) formed. This can be done using a colorimetric or fluorometric assay kit that couples the production of glutamate to a detectable signal.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each DONV concentration and determine the IC50 value.
In Vivo Assessment of DONV: Preclinical Efficacy and Toxicity
In vivo studies are essential to evaluate the therapeutic potential and potential toxicities of a glutamine antagonist in a whole-organism context.[19]
Xenograft Models
Principle: Human cancer cells are implanted into immunocompromised mice to generate tumors. The mice are then treated with the drug to assess its anti-tumor efficacy.
Detailed Protocol: Subcutaneous Xenograft Model [9]
-
Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer DONV (or a prodrug) and a vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the drug.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Principle: PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body over time. PD studies assess the effect of the drug on its target.
Methodology:
-
PK: Administer a single dose of DONV to animals and collect blood samples at various time points. Analyze the plasma concentrations of the drug using methods like LC-MS/MS.
-
PD: Treat tumor-bearing mice with DONV and collect tumor and plasma samples. Measure the levels of key metabolites (e.g., glutamine, glutamate) to assess the extent of target engagement.
Visualizing the Impact of DONV
Signaling and Metabolic Pathways
Experimental Workflow
Conclusion and Future Perspectives
6-Diazo-5-oxo-L-norleucylglycine and its parent compound DON are powerful tools for interrogating the role of glutamine metabolism in cancer. While their broad-spectrum activity presents challenges in terms of toxicity, the development of tumor-targeted prodrugs is a promising strategy to enhance their therapeutic potential.[17] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to glutamine antagonist therapy and on exploring rational combination strategies with other targeted agents or immunotherapies.[17] The continued study of these fascinating molecules will undoubtedly provide further insights into the metabolic vulnerabilities of cancer.
References
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Hensley, C. T., Wasti, A. T., & DeBerardinis, R. J. (2013). Glutamine and cancer: cell biology, physiology, and clinical opportunities. The Journal of Clinical Investigation, 123(9), 3678–3684. [Link]
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Masoud, R., & Reyes-Castellanos, G. (2022). Advancing Cancer Treatment by Targeting Glutamine Metabolism—A Roadmap. Metabolites, 12(2), 114. [Link]
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Yang, L., et al. (2021). Glutamine metabolism in cancers: Targeting the oxidative homeostasis. Frontiers in Oncology, 11, 762216. [Link]
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Cluntun, A. A., & Lukey, M. J. (2021). Glutamine Metabolism in Cancer. In Metabolism and Cancer (pp. 13-33). Springer, Cham. [Link]
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Jin, H., et al. (2017). Glutamine metabolism in cancer therapy. Cancer Biology & Therapy, 18(5), 297-304. [Link]
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Le, A., & Lunt, S. Y. (2020). Glutamine Antagonism and Its Utlity [sic] as a Therapeutic Modality in Cancer. Dissertations, Theses, and Masters Projects. [Link]
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Wikipedia contributors. (2023, December 2). 6-Diazo-5-oxo-L-norleucine. In Wikipedia, The Free Encyclopedia. [Link]
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Johns Hopkins Medicine. (2019, November 8). Glutamine-Blocking Drug Slows Tumor Growth And Strengthens Anti-Tumor Response. [Link]
-
Johns Hopkins Drug Discovery. (2016, December 25). novel Prodrugs of 6-Diazo-5-Oxo-l- norleucine With More Brain Delivery. [Link]
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Lemberg, K. M., et al. (2018). We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832. [Link]
-
Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. [Link]
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Earhart, R. H., & Neil, G. L. (1985). The rediscovery of DON (6-diazo-5-oxo-L-norleucine). Investigational New Drugs, 3(3), 277–280. [Link]
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Wang, Y., et al. (2015). Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach. International Journal of Molecular Sciences, 16(9), 22842–22857. [Link]
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Grokipedia. (n.d.). 6-Diazo-5-oxo-L-norleucine. [Link]
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El-Sayed, A., & El-Karef, A. (2001). A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. Journal of Submicroscopic Cytology and Pathology, 33(4), 463–471. [Link]
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ChemIDplus. (n.d.). 6-Diazo-5-oxo-L-norleucine. [Link]
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Zach, et al. (2020). The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling. Neuro-Oncology, 22(10), 1474–1485. [Link]
-
Wang, et al. (2020). A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer. eLife, 9, e59155. [Link]
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Dynamic42. (2025, September 10). In vitro vs in vivo - Organ-on-chip for biomedical research. [Link]
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Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. [Link]
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CLP Hub. (n.d.). In vitro and in vivo studies – understanding the terminology. [Link]
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Song, S., et al. (2015). DNA methylation differences between in vitro- and in vivo-conceived children are associated with ART procedures rather than infertility. Clinical Epigenetics, 7(1), 41. [Link]
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Emulate. (2024, February 16). In Vitro vs In Vivo: A History of Modern Cell Culture. [Link]
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- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Frontiers | Glutamine metabolism in cancers: Targeting the oxidative homeostasis [frontiersin.org]
- 5. oaepublish.com [oaepublish.com]
- 6. JCI - Glutamine and cancer: cell biology, physiology, and clinical opportunities [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer | eLife [elifesciences.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 13. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 14. 6-Diazo-5-oxo-L-norleucine [drugfuture.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. technologynetworks.com [technologynetworks.com]
- 19. In vitro and in vivo studies – understanding the terminology - CLP Hub [clp-hub.com]
- 20. In vitro vs in vivo - Organ-on-chip for biomedical research [dynamic42.com]
- 21. emulatebio.com [emulatebio.com]
The "Trojan Peptide": Discovery and History of 6-Diazo-5-oxo-L-norleucylglycine
Executive Summary
The history of glutamine antagonism is dominated by the potent but toxic compound 6-Diazo-5-oxo-L-norleucine (DON) . While DON itself is a broad-spectrum inhibitor of glutamine-utilizing enzymes, the discovery of its dipeptide derivative, 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) , in the early 1980s marked a pivotal moment in rational probe design.
Unlike modern prodrugs designed for lipophilicity and brain penetration (e.g., JHU-083), DON-Gly was engineered as a mechanistic "smart bomb" to elucidate the topology of renal metabolism. By masking the reactive warhead within a peptide bond, researchers Masayasu Inoue and Yoshimasa Morino created a molecule that was inert until activated by specific surface peptidases. This whitepaper details the discovery, mechanism, and historical significance of DON-Gly as the definitive tool that mapped the gamma-glutamyl cycle and the hepato-renal axis.
The Progenitor: 6-Diazo-5-oxo-L-norleucine (DON)[1][2][3][4][5][6]
To understand the derivative, one must understand the parent. Discovered in the 1950s in Streptomyces samples from Peruvian soil, DON is a structural analog of L-glutamine.[1]
-
Mechanism: DON possesses a reactive diazo group (
). It enters the glutamine-binding site of enzymes (e.g., Glutaminase, CTP synthase) and acts as a suicide inhibitor (affinity label), forming a covalent bond with the active site nucleophile (usually a cysteine or serine residue). -
The Limitation: DON is non-selective. It inhibits glutamine metabolism systemically, leading to severe gastrointestinal (GI) toxicity, which hampered its clinical development as a chemotherapeutic agent.
The Discovery of 6-Diazo-5-oxo-L-norleucylglycine (1981)
The Scientific Conundrum
In the late 1970s, the precise physiological role of Gamma-Glutamyl Transferase (GGT) was debated. While GGT was known to initiate glutathione (GSH) breakdown, the topology of this reaction—whether it occurred intracellularly or on the luminal surface of the kidney brush border—was not definitively proven in vivo.
The Rational Design
In 1981, Inoue, Morino, and colleagues at Kumamoto University Medical School synthesized 6-Diazo-5-oxo-L-norleucylglycine .
-
Hypothesis: If GGT and peptidases are co-localized on the external surface of the renal brush border, a peptide-masked inhibitor would be hydrolyzed locally, releasing the inhibitor exactly where it is needed.
-
The Molecule: They created a dipeptide where DON is the N-terminal amino acid linked to Glycine.
-
Structure: L-DON-CO-NH-Glycine
-
Role: It mimics natural dipeptides (like L-Glutaminylglycine).[2]
-
Key Findings (The "Inoue Mechanism")
The team demonstrated a sophisticated "activation-inactivation" cascade:
-
Inertness: The intact dipeptide (DON-Gly) does not inhibit purified GGT. The peptide bond masks the ability of DON to align correctly in the GGT active site.
-
Activation: When exposed to renal brush border membrane vesicles, membrane-bound aminopeptidases hydrolyze the peptide bond.
-
Lethality: This hydrolysis releases free DON in high local concentrations at the membrane surface.
-
Targeting: The liberated DON immediately attacks the adjacent GGT, irreversibly inactivating it.
This experiment was the "smoking gun" that proved GGT and peptidases function cooperatively on the luminal surface of the kidney to reclaim amino acids from glutathione—a process now known as the Hepato-Renal Cooperation .
Mechanism of Action: The Peptidase-Dependent Trigger
The efficacy of DON-Gly relies on the sequential action of two enzymes. This mechanism is a classic example of site-specific bioactivation .
Pathway Visualization
Figure 1: The sequential activation mechanism of DON-Gly. The molecule requires peptidase cleavage to unmask the inhibitor, ensuring specificity to tissues with high peptidase activity (e.g., Kidney).
Experimental Protocols
For researchers replicating these historical affinity-labeling experiments, the following protocols are synthesized from the foundational 1981 PNAS study.
Synthesis of 6-Diazo-5-oxo-L-norleucylglycine
Note: This synthesis requires handling of diazo compounds, which are potentially explosive and toxic. Work in a fume hood with appropriate PPE.
-
Starting Materials: N-Carbobenzoxy-6-diazo-5-oxo-L-norleucine (N-Cbz-DON) and Glycine ethyl ester.
-
Coupling: React N-Cbz-DON with Glycine ethyl ester using dicyclohexylcarbodiimide (DCC) in dioxane/chloroform.
-
Deprotection:
-
Ester Hydrolysis: Treat with dilute NaOH to remove the ethyl ester.
-
Decarbobenzoxylation: The Cbz group is typically removed via HBr in acetic acid (standard peptide synthesis), but care must be taken to preserve the diazo group. Alternative: Inoue et al. utilized specific enzymatic deblocking or carefully controlled acidolysis to prevent diazo decomposition.
-
-
Purification: Recrystallization from methanol/ether.
-
Validation: Thin Layer Chromatography (TLC) and UV absorbance at 274 nm (characteristic of the diazo ketone).
Enzyme Inactivation Assay (In Vitro)
Objective: To demonstrate that DON-Gly requires peptidase activity to inhibit GGT.
| Component | Condition A (Control) | Condition B (Test) | Condition C (Inhibition Check) |
| Enzyme Source | Purified GGT (Soluble) | Renal Brush Border Vesicles | Renal Brush Border Vesicles |
| Substrate | DON-Gly (5 mM) | DON-Gly (5 mM) | DON-Gly (5 mM) |
| Additives | None | None | Bestatin or o-Phenanthroline (Peptidase Inhibitors) |
| Incubation | 37°C, pH 7.4, 30 min | 37°C, pH 7.4, 30 min | 37°C, pH 7.4, 30 min |
| Readout | GGT Activity Assay | GGT Activity Assay | GGT Activity Assay |
| Expected Result | No Inhibition (Prodrug intact) | Strong Inhibition (Prodrug activated) | Reduced Inhibition (Activation blocked) |
Protocol Steps:
-
Incubation: Incubate the enzyme source with the DON-Gly analog.
-
Aliquoting: At defined time points (0, 10, 20, 30 min), remove an aliquot.
-
Activity Measurement: Dilute the aliquot into a GGT assay buffer containing L-gamma-glutamyl-p-nitroanilide + glycylglycine.
-
Quantification: Measure absorbance at 410 nm (release of p-nitroaniline).
-
Data Analysis: Plot ln(Remaining Activity) vs. Time. First-order kinetics indicate irreversible inactivation.
Historical & Clinical Significance[3][7]
Mapping the Hepato-Renal Axis
The primary contribution of DON-Gly was not as a drug, but as a molecular probe . It confirmed that the kidney acts as a hydrolysis factory for glutathione conjugates originating from the liver.
-
Liver: Conjugates xenobiotics to Glutathione (GSH).[2]
-
Kidney: GGT and Peptidases on the brush border break down GSH conjugates into Cysteine conjugates (Mercapturic acid pathway).
-
Proof: By using DON-Gly, Inoue proved that this breakdown happens extracellularly in the lumen, as the inhibitor only worked when the external peptidases were active.
Precursor to Modern Prodrugs
While DON-Gly targeted the kidney via peptidases, the concept—modifying DON to alter its pharmacokinetics—has seen a renaissance in modern oncology.
-
Then (1981): Peptide masking (DON-Gly) for renal targeting.
-
Now (2020s): Ester/Amide masking (e.g., JHU-083 , Sirpiglenast ) to increase lipophilicity, allowing DON to cross the blood-brain barrier and penetrate the tumor microenvironment before being activated by intracellular esterases.
The logic pioneered by the discovery of 6-Diazo-5-oxo-L-norleucylglycine remains a cornerstone of rational drug design: The warhead is only as good as its delivery system.
References
-
Inoue, M., Morino, Y. (1981). "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent."[3][4][5] Proceedings of the National Academy of Sciences of the United States of America, 78(1), 46–49.[4][5] Link
-
Inoue, M., et al. (1984).[4] "Hepato-renal cooperation in biotransformation, membrane transport, and elimination of cysteine S-conjugates of xenobiotics."[4] Journal of Biochemistry, 95(1), 247–254.[4] Link
-
Meister, A. (1983). "Metabolism and transport of glutathione and other gamma-glutamyl compounds."[2] In: Larsson A., et al. (eds) Functions of Glutathione: Biochemical, Physiological, Toxicological, and Clinical Aspects. Raven Press.
-
Lemberg, K. M., et al. (2018). "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics, 17(9), 1824–1832.[6] Link
Sources
- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
Technical Deep Dive: Metabolic Reprogramming via 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
Executive Summary: The Prodrug Strategy in Metabolic Inhibition[1]
The targeting of glutamine metabolism has emerged as a critical frontier in oncology, driven by the phenomenon of "glutamine addiction" in Myc-driven and metabolically reprogrammed tumors. While the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) exhibits potent broad-spectrum inhibition of glutamine-utilizing enzymes, its clinical utility has historically been limited by systemic toxicity (mucositis, GI toxicity) due to non-selective uptake by healthy tissues.[1]
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) represents a strategic evolution in antimetabolite delivery. By conjugating DON to glycine via a peptide bond, the molecule is transformed from an amino acid transporter substrate (LAT1/ASCT2) into a peptide transporter substrate (PEPT1/PEPT2). This modification serves two critical technical functions:
-
Altered Pharmacokinetics: It modifies the tissue distribution profile, potentially exploiting differential expression of peptide transporters in specific tumor microenvironments.
-
Bioactivation Requirement: It functions as a prodrug, requiring intracellular cleavage by specific peptidases to release the active DON warhead, adding a layer of selectivity based on the enzymatic profile of the target tissue.
This guide details the mechanistic action, experimental characterization, and validation protocols for researching DON-Gly and its downstream metabolic effects.
Molecular Mechanism of Action
The "Trojan Horse" Entry and Activation
Unlike free DON, which competes for glutamine transport, DON-Gly enters the cell primarily via the Solute Carrier Family 15 (SLC15A1/PEPT1 and SLC15A2/PEPT2) . Once intracellular, it is inert until hydrolyzed.
-
Transport: DON-Gly is translocated across the plasma membrane driven by the proton motive force (H+ symport).
-
Bioactivation: Cytosolic peptidases (such as Peptidase D or non-specific aminopeptidases) cleave the peptide bond.
-
Warhead Release: Free DON is liberated in the cytosol.
-
Target Engagement: DON acts as a diazo-analogue of glutamine.[2][3][4][5][6] It enters the glutamine-binding pocket of target enzymes and executes a nucleophilic attack on the active site cysteine, forming a stable covalent adduct (irreversible inhibition).
The Target Landscape: Glutamine Utilizing Enzymes
The released DON creates a "metabolic catastrophe" by simultaneously blockading multiple biosynthetic pathways.
| Target Enzyme | Pathway | Physiological Consequence of Inhibition |
| Glutaminase (GLS1/GLS2) | TCA Cycle Anaplerosis | Depletion of |
| CTP Synthetase (CTPS) | Pyrimidine Synthesis | Arrest of DNA/RNA synthesis; S-phase cell cycle block. |
| FGAR Amidotransferase | Purine Synthesis | Inhibition of de novo purine biosynthesis. |
| GMP Synthetase (GMPS) | Purine Synthesis | Specific depletion of Guanine nucleotide pools. |
| Asparagine Synthetase (ASNS) | Amino Acid Synthesis | Stress response induction; protein synthesis inhibition. |
Pathway Visualization
The following diagram illustrates the differential transport and activation logic of DON-Gly compared to free Glutamine.
Caption: Schematic of DON-Gly entry via peptide transporters, intracellular bioactivation, and multi-target inhibition of the glutamine metabolic node.
Experimental Protocols & Validation
Protocol A: Intracellular Bioactivation Assay (LC-MS/MS)
Objective: Verify that your specific cell model expresses the necessary peptidases to cleave DON-Gly into active DON.
Materials:
-
Cell Lysate (from target cell line, e.g., A549 or HuH7).
-
DON-Gly (10 mM stock in PBS, pH 7.4).
-
Internal Standard:
C-Glutamine or a stable isotope-labeled peptide. -
Quenching Solution: 80% Methanol / 0.1% Formic Acid (cold).
Workflow:
-
Lysate Prep: Harvest
cells; lyse in non-denaturing buffer (PBS + protease inhibitors excluding aminopeptidase inhibitors). Quantify total protein. -
Reaction: Incubate 100 µg lysate with 50 µM DON-Gly at 37°C.
-
Time Course: Aliquot samples at
min. -
Quench: Immediately add 4 volumes of cold Quenching Solution to precipitate proteins. Centrifuge at 15,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS (HILIC column recommended for polar analytes like DON).
-
Monitor: Depletion of DON-Gly (
parent) and appearance of DON ( 172.07 fragment).
-
-
Validation Check: If DON is not generated, the cell line lacks the specific peptidase, or the lysate preparation denatured the enzymes.
Protocol B: Glutaminase (GLS) Inhibition Assay
Objective: Confirm that the released warhead functionally inhibits the primary target.
Workflow:
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat with DON-Gly (0.1 - 100 µM) vs. Free DON (Positive Control) for 24 hours.
-
Metabolite Extraction: Wash cells with saline; extract with 80% MeOH.
-
Glutamate Quantification: Use an enzymatic Glutamate Dehydrogenase (GDH) assay or LC-MS.
-
Logic: GLS inhibition blocks the conversion of Glutamine
Glutamate. -
Expectation: Intracellular Glutamine should increase (or remain stable), while Glutamate levels should drastically drop compared to vehicle.
-
Differentiation: If DON-Gly works slower than Free DON, it indicates rate-limiting transport or cleavage.
-
Data Interpretation & Comparative Analysis
When analyzing results, distinguish between the delivery mechanism (DON-Gly) and the pharmacodynamics (DON).
| Feature | Free DON | DON-Gly (Prodrug) |
| Primary Transporter | LAT1, ASCT2 (Ubiquitous) | PEPT1, PEPT2 (Tissue Specific) |
| Cellular Uptake | Rapid, competitive with Gln | Slower, dependent on PEPT expression |
| Intracellular Half-Life | Short (rapidly binds targets) | Extended (slow release reservoir) |
| Systemic Toxicity | High (Gut/Mucosa toxicity) | Potentially Reduced (if gut PEPT bypassed or saturated) |
| Inhibition Type | Irreversible Alkylation | Irreversible Alkylation (post-cleavage) |
Troubleshooting "Lack of Potency"
If DON-Gly shows poor potency in your assay compared to DON:
-
Check Transporters: Does your cell line express SLC15A1? (Run qPCR).
-
Check Cleavage: Perform Protocol A. If the peptide bond isn't cleaved, the warhead is never released.
-
Check Competition: Are you culturing in high-protein media? High concentrations of other dipeptides in serum might compete for PEPT1 entry.
References
-
Dion, H. W., et al. (1956). "The isolation and characterization of 6-diazo-5-oxo-L-norleucine."[2] Journal of the American Chemical Society. Link
-
Rais, R., et al. (2016). "Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma." Journal of Medicinal Chemistry. Link
-
Lemberg, K. M., et al. (2018). "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics. Link
-
Hensley, C. T., et al. (2013). "Glutamine addiction in cancer." Science. Link
-
Brandsch, M., et al. (2008). "Transport of peptide drugs by peptide transporters PEPT1 and PEPT2." Journal of Pharmacy and Pharmacology. Link
Disclaimer: This guide is for research purposes only. DON and its derivatives are potent antimetabolites and should be handled with appropriate chemical safety protocols (fume hood, PPE) due to potential teratogenicity and toxicity.
Sources
- 1. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The effects of 6-diazo-5-oxo-L-norleucine, a glutamine analogue, on the structure of the major cartilage proteoglycan synthesized by cultured chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of broad glutamine metabolism inhibition on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanistic Foundation: Glutamine Antagonism and the Prodrug Imperative
Engineering the Tumor Microenvironment: A Technical Guide to Structural Analogues of 6-Diazo-5-oxo-L-norleucylglycine and Advanced DON Prodrugs
Cancer cells exhibit a profound metabolic dependency on glutamine to fuel the tricarboxylic acid (TCA) cycle, synthesize nucleotides, and maintain redox homeostasis via glutathione production. The glutamine analogue 6-diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum antagonist that covalently binds to and irreversibly inhibits glutamine-utilizing enzymes (e.g., glutaminase, GFPT, and asparagine synthetase). While DON demonstrated remarkable preclinical efficacy, its clinical development was historically abandoned due to severe, dose-limiting gastrointestinal (GI) toxicity.
To widen the therapeutic index, researchers hypothesized that masking DON’s functional groups could prevent systemic engagement while allowing targeted bioactivation. The foundational proof-of-concept for this approach was 6-diazo-5-oxo-L-norleucylglycine (DON-glycine) . As an inactive dipeptide precursor, DON-glycine avoids systemic toxicity but undergoes specific enzymatic cleavage by peptidases to release active DON, which subsequently inactivates renal gamma-glutamyl transferase (GGT) . This early structural analogue established a critical paradigm: peptide-bond masking of DON’s
Structural Evolution: From DON-Glycine to Tumor-Targeted Therapeutics
The transition from DON-glycine to modern clinical candidates involved sophisticated dual-masking strategies. By modifying both the
-
The Prototype (DON-Glycine): A simple dipeptide analogue. While highly effective at demonstrating targeted peptidase cleavage in renal brush border membranes , its free carboxylate limited broad cellular permeability, restricting its use primarily to affinity-labeling and localized GGT inhibition.
-
First-Generation Dual-Masked (JHU-083): To improve bioavailability, researchers developed JHU-083 (Ethyl 2-(2-amino-4-methylpentanamido)-DON). By adding an ethyl ester and a leucine-like promoiety, JHU-083 achieved excellent tumor penetration and demonstrated that broad glutamine blockade could simultaneously starve tumors and reprogram the tumor microenvironment (TME) to enhance CD8+ T-cell immunity.
-
Clinical-Stage Analogue (DRP-104 / Sirpiglenastat): DRP-104 utilizes an isopropyl ester and an N-acetyl-L-tryptophan promoiety. This specific structural configuration is preferentially bioactivated in tumors while being rapidly bioinactivated into an inert metabolite in GI tissues, delivering an 11-fold greater exposure of DON to tumors versus GI tissues .
-
Next-Generation Sterically Hindered Analogues: While DRP-104 is highly efficacious, its isopropyl ester is susceptible to premature systemic cleavage, forming an inactive M1-metabolite. Recent advancements have replaced the isopropyl group with a tert-butyl ester (e.g., analogue P11). The steric hindrance of the tert-butyl group enhances metabolic stability, preventing M1 formation and yielding even higher intratumoral DON concentrations .
Figure 1: Mechanistic pathway illustrating the targeted bioactivation of DON peptide analogues.
Quantitative Profiling of DON Analogues
The structural modifications of DON-glycine analogues directly dictate their pharmacokinetic partitioning. The table below synthesizes the quantitative advantages of advanced promoieties.
| Compound | Amine Promoiety | Carboxylate Promoiety | Primary Cleavage Mechanism | Tumor:Plasma Ratio | GI Toxicity Profile |
| DON | None (Free) | None (Free) | N/A (Active Agent) | ~1.0 | Severe / Dose-Limiting |
| DON-Glycine | Glycine | None (Free) | Renal Peptidases | N/A (Renal Targeted) | Moderate |
| JHU-083 | 2-Amino-4-methylpentanamido | Ethyl Ester | Cathepsins / Esterases | ~10.0 | Low |
| DRP-104 | N-Acetyl-L-tryptophan | Isopropyl Ester | CES1 / Tumor Proteases | >11.0 | Negligible |
| P11 (tert-Butyl) | N-Acetyl-L-tryptophan | tert-Butyl Ester | CES1 / Tumor Proteases | >15.0 | Negligible |
Experimental Methodologies & Self-Validating Protocols
To successfully synthesize and evaluate structural analogues of DON-glycine, researchers must navigate the chemical fragility of the diazo group and the biological nuances of esterase metabolism.
Protocol 1: Solution-Phase Synthesis of Peptide-DON Analogues
Causality & Rationale: Standard Solid-Phase Peptide Synthesis (SPPS) utilizing Trifluoroacetic acid (TFA) for cleavage cannot be used because the diazo group of DON rapidly degrades under acidic conditions, releasing nitrogen gas. Therefore, mild solution-phase coupling with strictly controlled pH is mandatory.
Step-by-Step Methodology:
-
Preparation: Dissolve DON (1.0 eq) in a mixture of anhydrous DMF and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to maintain a basic environment (pH ~8.5), protecting the diazo moiety.
-
Activation: In a separate flask, activate the desired Fmoc-protected amino acid (e.g., Fmoc-Gly-OH or Fmoc-Trp-OH, 1.2 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes at 0°C.
-
Coupling: Dropwise add the activated amino acid to the DON solution. Stir at room temperature for 4 hours under argon.
-
Self-Validation Checkpoint (IR Spectroscopy): Take a 10
L aliquot, evaporate, and run an FT-IR spectrum. The presence of a sharp, intense peak at ~2110 cm⁻¹ confirms the structural integrity of the diazo group. If this peak is absent, acid-catalyzed degradation has occurred, and the batch must be discarded. -
Deprotection: Remove the Fmoc group using 20% piperidine in DMF for 30 minutes.
-
Purification: Purify via reverse-phase HPLC using a neutral buffered mobile phase (e.g., 10 mM ammonium bicarbonate) rather than standard 0.1% TFA/Acetonitrile to prevent on-column diazo degradation.
Protocol 2: In Vivo Pharmacokinetic (PK) and Biodistribution Profiling
Causality & Rationale: Wild-type mice possess high circulating levels of carboxylesterase 1c (CES1c) in their plasma, an enzyme absent in human plasma. Testing ester-based DON prodrugs in wild-type mice results in premature plasma cleavage, falsely indicating poor stability. Therefore, CES1-/- knockout mice must be utilized to accurately recapitulate human pharmacokinetics .
Step-by-Step Methodology:
-
Dosing: Administer the DON analogue (e.g., 1.0 mg/kg DON-equivalent) intravenously to female C57BL/6 CES1-/- mice bearing syngeneic tumors (e.g., MC38 colon carcinoma).
-
Sampling: Euthanize mice at predetermined time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours). Immediately harvest blood (into K2EDTA tubes containing 1 mM PMSF to halt ex vivo esterase activity), tumor tissue, and GI mucosa.
-
Tissue Processing: Homogenize tissues in 80% cold methanol containing an isotopically labeled internal standard (e.g., ¹³C-DON). The cold methanol precipitates proteins and quenches enzymatic degradation simultaneously.
-
LC-MS/MS Quantification: Centrifuge homogenates at 15,000 x g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for the prodrug, the intermediate metabolites, and active DON.
-
Self-Validation Checkpoint (Mass Balance): Calculate the molar sum of the intact prodrug, intermediate metabolites, and released DON in each tissue. The total molar recovery must align with the administered dose to rule out unmonitored degradation pathways (e.g., complete loss of the diazo group).
Figure 2: Sequential workflow for the synthesis and pharmacokinetic validation of DON prodrugs.
Conclusion
The evolution of 6-diazo-5-oxo-L-norleucylglycine into advanced clinical therapeutics like DRP-104 represents a triumph of rational prodrug design. By understanding the precise causality between chemical structure (ester and peptide promoieties) and biological microenvironments (tumor-specific esterases vs. systemic plasma enzymes), researchers have successfully resurrected one of oncology's most potent metabolic inhibitors. Future development continues to focus on tuning the steric hindrance of these promoieties to maximize tumor retention while completely abrogating gastrointestinal toxicity.
References
-
Inoue M, Horiuchi S, Morino Y. "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent." Proceedings of the National Academy of Sciences (PNAS), 1981. URL:[Link]
-
Rais R, et al. "Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug." Science Advances, 2022. URL:[Link]
-
Alt J, et al. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry, 2023. URL:[Link]
The Biochemical Engineering of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly): A Targeted Prodrug Strategy for Gamma-Glutamyl Transferase Inactivation
Executive Summary
The compound 6-Diazo-5-oxo-L-norleucine (DON, CAS 157-03-9) is a potent, naturally occurring glutamine antagonist that irreversibly inhibits a wide spectrum of glutamine-utilizing enzymes through covalent affinity labeling[1]. However, its indiscriminate systemic activity limits its utility in targeted metabolic mapping. To circumvent this, biochemical engineers and researchers developed 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) , a dipeptide analog of L-glutaminylglycine.
DON-Gly serves as an inactive precursor (prodrug) that selectively targets renal gamma-glutamyl transferase (GGT). By exploiting the spatial distribution of renal peptidases on the outer surface of brush border membranes, DON-Gly is locally hydrolyzed to release active DON precisely at the site of GGT[2]. This guide provides an in-depth technical analysis of DON-Gly's mechanism of action, supported by self-validating experimental protocols designed for drug development professionals and metabolic researchers.
Physicochemical and Pharmacological Profiling
To understand the causality behind the prodrug strategy, one must first compare the active moiety (DON) with its inactive precursor (DON-Gly). The addition of a glycine residue fundamentally alters the molecule's affinity for the GGT active site, rendering it inert until enzymatically cleaved ()[1].
Table 1: Comparative Molecular Properties
| Property | 6-Diazo-5-oxo-L-norleucine (DON) | 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) |
| CAS Number | 157-03-9 | N/A (Prodrug derivative) |
| Molecular Formula | C6H9N3O3 | C8H12N4O4 |
| Molecular Weight | 171.15 g/mol | 228.21 g/mol |
| Pharmacological Status | Active glutamine antagonist | Inactive precursor (Prodrug) |
| Primary Target | Glutamine-utilizing enzymes (GGT, CTPS) | Renal brush border peptidases |
| Mechanism of Action | Irreversible covalent affinity labeling | Enzymatic hydrolysis to release active DON |
Mechanistic Causality: The Prodrug Activation Pathway
The efficacy of DON-Gly relies on a highly specific sequence of biochemical events. As an application scientist, it is critical to understand why this structural modification works. GGT normally cleaves gamma-glutamyl bonds. DON-Gly mimics L-glutaminylglycine but cannot directly bind the GGT active site due to steric and electrostatic hindrance from the appended glycine.
When DON-Gly reaches the renal brush border, local peptidases cleave the peptide bond, liberating the active DON (CAS 157-03-9) and free glycine. The newly localized DON acts as a glutamine analog, entering the active site of the adjacent membrane-bound GGT. The diazo group of DON undergoes a nucleophilic attack by the enzyme's catalytic residue, resulting in irreversible covalent affinity labeling and total enzyme inactivation ()[3].
Mechanism of DON-Gly activation by renal peptidases and subsequent GGT inhibition by DON.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating specific inhibitors and parallel controls, these workflows definitively prove the causal relationship between peptidase activity and GGT inactivation[2].
Protocol 1: In Vitro Validation of Membrane-Targeted Activation
This protocol isolates the variables of the activation pathway to prove that DON-Gly is intrinsically inactive and requires membrane-bound peptidases for activation.
-
Step 1: Vesicle Preparation. Isolate renal brush border membrane vesicles via differential centrifugation. This preserves the native spatial orientation of membrane-bound enzymes (peptidases and GGT) facing the extracellular space.
-
Step 2: Baseline Establishment. Assay the baseline activity of both purified GGT and membrane-bound GGT using a synthetic colorimetric substrate (e.g., gamma-glutamyl-p-nitroanilide).
-
Step 3: Prodrug Incubation. Incubate both the purified GGT fraction and the membrane-bound GGT fraction with DON-Gly.
-
Step 4: Mechanistic Interrogation. To a parallel membrane-bound cohort, introduce o-phenanthroline (a known inhibitor of renal peptidases) or competitive dipeptides (like L-leucylglycine) prior to DON-Gly exposure.
-
Step 5: Quantification. Measure the rate of GGT inactivation across all cohorts over a 30-minute time course.
Causality & Validation: Purified GGT will show zero inactivation, proving DON-Gly is a true inactive precursor. Membrane-bound GGT will be rapidly inactivated, proving the presence of activating peptidases on the vesicle surface. The rescue of GGT activity by o-phenanthroline self-validates that peptidase-mediated hydrolysis of DON-Gly into active DON is the absolute causal mechanism of inhibition ()[3].
Table 2: In Vitro Inactivation Kinetics Summary
| Experimental Condition | Inhibitor Added | Peptidase Inhibitor (o-phenanthroline) | GGT Inactivation Rate |
| Purified Renal GGT | DON (CAS 157-03-9) | Absent | High |
| Purified Renal GGT | DON-Gly | Absent | Zero (No inactivation) |
| Membrane-Bound GGT | DON (CAS 157-03-9) | Absent | High |
| Membrane-Bound GGT | DON-Gly | Absent | High |
| Membrane-Bound GGT | DON-Gly | Present | Significantly Reduced |
Protocol 2: In Vivo Metabolic Mapping of GGT Inhibition
This workflow translates the in vitro findings to an in vivo model, utilizing the physiological role of GGT in glutathione (GSH) metabolism to validate systemic efficacy[2].
-
Step 1: Subject Pretreatment. Administer DON-Gly intravenously to the murine model to initiate targeted renal GGT inactivation. Maintain a parallel saline-treated control group.
-
Step 2: Substrate Challenge. 30 minutes post-pretreatment, administer an intravenous bolus of a radiolabeled glutathione S-conjugate (e.g., S-carbamido[14C]methylglutathione).
-
Step 3: Metabolic Collection. House subjects in metabolic cages and collect urine samples at precisely timed intervals (e.g., 15, 30, and 60 minutes).
-
Step 4: Chromatographic Resolution. Analyze the urine using high-performance liquid chromatography (HPLC) coupled with scintillation counting to separate and quantify intact S-conjugates versus hydrolyzed downstream metabolites.
Causality & Validation: In control subjects, normal GGT activity rapidly hydrolyzes the S-conjugate in the glomerular filtrate. In DON-Gly treated subjects, the excretion of massive amounts of intact S-carbamido[14C]methylglutathione definitively proves that renal GGT has been successfully inactivated in vivo. This validates the prodrug's ability to survive systemic circulation and activate precisely at the renal brush border.
References
-
Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent. Proceedings of the National Academy of Sciences, 78(1), 46-49. Retrieved from[Link]
Sources
An In-depth Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON): A Potent Glutamine Antagonist
Authoritative Note: This guide focuses on the extensively researched compound 6-Diazo-5-oxo-L-norleucine (DON), as the specific entity "6-Diazo-5-oxo-L-norleucylglycine" is not prominently documented in the scientific literature, suggesting a potential typographical variation. All data and protocols herein pertain to 6-Diazo-5-oxo-L-norleucine.
Introduction: The Resurgence of a Classic Antimetabolite
6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring, non-proteinogenic amino acid originally isolated from Streptomyces.[1][2] First characterized in 1956, DON garnered significant interest for its potent antitumor properties.[1] As a structural analog of L-glutamine, DON acts as a powerful antagonist, irreversibly inhibiting a broad spectrum of enzymes that are dependent on glutamine for their function.[3][4] This mechanism disrupts critical metabolic pathways essential for the rapid proliferation of cancer cells, which often exhibit a state of "glutamine addiction."[5]
While early clinical trials showed promise, the development of DON was hampered by significant dose-limiting toxicities, particularly in the gastrointestinal tract, a tissue highly dependent on glutamine metabolism.[5][6] However, a deeper understanding of tumor metabolism and the advent of innovative drug delivery strategies, such as prodrugs, have led to a resurgence of interest in DON and its therapeutic potential.[6][7][8] This guide provides a comprehensive technical overview of DON, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Molecular Characteristics
DON is a water-soluble, light-yellow crystalline powder.[4][9] Its stability is pH-dependent, and it is most stable in aqueous solutions with a pH between 4.5 and 6.5.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₃ | [1][2][10] |
| Molecular Weight | 171.15 g/mol | [2][4][10][11] |
| CAS Number | 157-03-9 | [1][2][4] |
| Appearance | Light-yellow crystalline powder | [4][9] |
| Solubility | Freely soluble in water; soluble in aqueous solutions of methanol, ethanol, and acetone. | [2][9] |
| Storage | Store at -20°C | [10] |
| UV Absorption Maxima | 244 nm and 274 nm (in phosphate buffer, pH 7) | [2][9] |
Mechanism of Action: Broad-Spectrum Glutamine Antagonism
The efficacy of DON stems from its ability to mimic L-glutamine, allowing it to bind to the active sites of numerous glutamine-utilizing enzymes. The diazo group of DON is highly reactive and, upon binding, leads to the irreversible alkylation of a critical cysteine or serine residue in the enzyme's active site, rendering it inactive.[5]
This broad-spectrum inhibition disrupts several key metabolic pathways that are often upregulated in cancer cells:
-
De Novo Nucleotide Synthesis: DON inhibits enzymes such as amidophosphoribosyltransferase (for purine synthesis) and carbamoyl-phosphate synthetase II (for pyrimidine synthesis), which are crucial for DNA and RNA replication.[5]
-
Glutaminolysis: By inhibiting glutaminase, DON blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for energy production and the synthesis of other non-essential amino acids and glutathione.[5]
-
Hexosamine Biosynthesis: This pathway, which is vital for the synthesis of glycoproteins and other macromolecules, is also dependent on glutamine and is inhibited by DON.
The widespread disruption of these fundamental cellular processes leads to cytostatic and cytotoxic effects, including the induction of apoptosis (programmed cell death).[9]
Caption: Mechanism of action of 6-Diazo-5-oxo-L-norleucine (DON) as a glutamine antagonist.
Applications in Research and Drug Development
DON's potent and broad-spectrum activity makes it a valuable tool for studying glutamine metabolism in various biological contexts. Its primary application lies in cancer research, where it has demonstrated efficacy in preclinical models of various malignancies, including glioblastoma, pancreatic cancer, and neuroblastoma.[3][9]
Beyond its direct anticancer potential, DON serves as a foundational molecule for the development of more targeted therapies. The primary challenge with DON has been its systemic toxicity.[6] To address this, significant research has focused on developing prodrugs of DON.[7][8][12] These modified versions of DON are designed to be inactive in circulation and are preferentially activated at the tumor site, thereby increasing the therapeutic window and reducing side effects.[7][8]
Experimental Protocols
Preparation of a 10 mM DON Stock Solution in Sterile PBS
This protocol outlines the preparation of a stock solution suitable for in vitro cell culture experiments.
Materials:
-
6-Diazo-5-oxo-L-norleucine (DON) powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile microcentrifuge tube, weigh out the required amount of DON powder. To prepare 1 mL of a 10 mM stock solution, use 1.71 mg of DON (Molecular Weight: 171.15 g/mol ).
-
Add the appropriate volume of sterile PBS to the tube.
-
Vortex the solution thoroughly until the DON is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.
Caption: Workflow for preparing a DON stock solution.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of DON on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM DON stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of DON from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of PBS as the highest DON concentration).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of DON or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion and Future Directions
6-Diazo-5-oxo-L-norleucine remains a compound of significant interest in the field of cancer metabolism. Its potent, broad-spectrum inhibition of glutamine-utilizing enzymes provides a powerful tool for both basic research and as a starting point for novel therapeutic strategies. The development of tumor-targeted prodrugs represents a promising avenue to overcome the historical limitations of DON's clinical use. As our understanding of the metabolic vulnerabilities of different cancer types continues to grow, a renewed and refined approach to the application of DON and its derivatives may unlock its full therapeutic potential.
References
-
Wikipedia. (2023, December 2). 6-Diazo-5-oxo-L-norleucine. Retrieved from [Link]
-
PubChem. (n.d.). 6-diazo-5-oxo-L-norleucine. Retrieved from [Link]
-
Rais, R., Lemberg, K. M., Vornov, J. J., & Slusher, B. S. (2024). Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs. Advances in Pharmacology, 99, 1-24. [Link]
-
PubChem. (n.d.). 6-diazo-5-oxo-L-norleucine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Retrieved from [Link]
-
Johns Hopkins Drug Discovery. (2016, December 25). Novel Prodrugs of 6-Diazo-5-Oxo-l-norleucine With More Brain Delivery. Retrieved from [Link]
-
Lemberg, K. M., Vornov, J. J., & Slusher, B. S. (2018). We're not "don" yet: Optimal dosing and prodrug delivery of 6-diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824-1832. [Link]
-
Tenkerian, C., Grognot, M., Gout, E., DeBerardinis, R. J., & Slusher, B. S. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry, 62(7), 3524–3538. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Diazo-5-oxo-L-norleucine [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Diazo-5-oxo- L -norleucine crystalline 157-03-9 [sigmaaldrich.com]
- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 6. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
"using 6-Diazo-5-oxo-L-norleucylglycine in cell culture"
Application Note & Protocol: Using 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) in Cell Culture
Part 1: Introduction & Mechanism
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a specialized dipeptide prodrug of the classic glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) . Unlike free DON, which is a direct and potent inhibitor of glutamine-utilizing enzymes (such as Glutaminase, CTP Synthase, and FGAR Amidotransferase), DON-Gly is pharmacologically inert in its native form.
Its utility in cell culture stems from its requirement for bioactivation. DON-Gly mimics the structure of the dipeptide L-Glutaminylglycine . It must be hydrolyzed by specific ecto-peptidases (such as
Why use DON-Gly instead of DON?
-
Metabolic Profiling: To identify cells with high peptidase activity or active peptide transport systems.
-
Targeted Delivery: To test "prodrug" strategies where glutamine blockade is restricted to cells expressing specific cleavage enzymes (e.g., renal proximal tubule cells or specific tumor subtypes).
-
Stability: To mitigate the rapid spontaneous degradation sometimes seen with free diazo compounds in complex media, releasing the active agent in a controlled manner.
Part 2: Material Handling & Safety
WARNING: Diazo compounds are potentially explosive, toxic, and teratogenic.
-
Storage: Store lyophilized powder at -20°C , desiccated and protected from light.
-
Solubility: Soluble in water or PBS. Avoid dissolving in acidic buffers (< pH 5.0) as this accelerates the decomposition of the diazo group.
-
Stability in Solution: Prepare fresh immediately before use. The half-life of the diazo group decreases significantly at 37°C.
-
Light Sensitivity: Handle under low-light conditions or use amber tubes.
Part 3: Experimental Protocol
Objective
To determine the differential sensitivity of cell lines to DON-Gly versus free DON, thereby assessing the cell line's capacity to bioactivate the prodrug.
Materials
-
Compound A: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
-
Compound B (Control): 6-Diazo-5-oxo-L-norleucine (DON)[1][2]
-
Assay Media: Glutamine-free DMEM/RPMI supplemented with 0.5 mM Glutamine (Limiting glutamine is critical; high physiological glutamine (2-4 mM) will outcompete the drug and mask the effect).
-
Readout: Cell Titer-Glo (ATP), Crystal Violet, or metabolic flux analysis.
Step-by-Step Workflow
1. Preparation of Stock Solutions (Immediate Use)
-
Calculate the mass required for a 10 mM stock .
-
Dissolve DON-Gly in sterile PBS (pH 7.4) . Vortex gently.
-
Note: Do not use DMSO if avoidable; aqueous solubility is sufficient and DMSO can sometimes affect peptide transporter kinetics.
-
Filter sterilize using a 0.22
m PVDF syringe filter if the powder is not sterile.
2. Cell Seeding
-
Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in standard culture media.
-
Allow attachment overnight (12–18 hours).
3. Treatment Setup
-
Wash cells once with warm PBS to remove residual high-glutamine media.
-
Add Assay Media (0.5 mM Gln).
-
Perform a serial dilution of DON-Gly and DON (Control).
-
Dose Range: 0.1
M to 100 M. -
Include a "No Glutamine" control (Maximal death) and a "Vehicle" control (Maximal growth).
-
4. Incubation
-
Incubate for 72 hours at 37°C, 5% CO
. -
Expert Tip: If studying peptide transport specifically, shorter incubations (1-4 hours) followed by a glutamine-flux assay (using
C-Gln) are preferred to measure acute metabolic blockade rather than long-term antiproliferative effects.
5. Readout & Analysis
-
Measure viability.
-
Calculate IC
for both compounds.
Part 4: Data Interpretation & Visualization
The "Prodrug Shift"
The key metric is the ratio of IC
-
Ratio
1: The cell line expresses high levels of converting peptidases (rapid activation) OR the dipeptide is transported and cleaved intracellularly very efficiently. -
Ratio
1 (e.g., >50): The cell line lacks the specific peptidases/transporters required to process the glycine adduct. The prodrug remains inert outside the cell.
Table 1: Expected Phenotypes
| Cell Type | Enzyme/Transporter Profile | DON Sensitivity | DON-Gly Sensitivity | Interpretation |
| Renal Proximal Tubule | High GGT / High PEPT1 | High (Low IC | High (Low IC | Rapid bioactivation. |
| Fibroblast (Standard) | Low GGT / Low PEPT | High (Low IC | Low (High IC | Prodrug is not activated. |
| GGT+ Tumor Cell | High GGT | High (Low IC | Moderate/High | Targeted killing achievable. |
Part 5: Pathway Visualization
The following diagram illustrates the mechanism of action, distinguishing between direct DON entry and the requisite cleavage step for DON-Gly.
Figure 1: Mechanism of Action. DON-Gly requires extracellular hydrolysis by peptidases (like GGT) or peptide transport to release the active glutamine antagonist DON.
References
-
Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[3][4] Proceedings of the National Academy of Sciences of the United States of America, 78(1), 46–49. Link
-
Lemberg, K. M., et al. (2018).[5] We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832.[5] Link
-
Rais, R., et al. (2016).[6] Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma.[6] Journal of Medicinal Chemistry, 59(18), 8621–8633. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016112386A1 - Methods for bioanalysis of 6-diazo-5-oxo-l-norleucine (don) and other glutamine antagonists - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Note: Targeting Tumor Glutamine and Glutathione Metabolism via 6-Diazo-5-oxo-L-norleucylglycine (DON-Glycine)
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Immuno-Oncology and Cancer Metabolism.
Executive Summary: The Prodrug Paradigm in Metabolic Oncology
The metabolic rewiring of solid tumors is characterized by a profound addiction to glutamine, which serves as a critical carbon and nitrogen source for the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and redox homeostasis[1]. While the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) demonstrated exceptional preclinical efficacy by irreversibly inhibiting glutamine-utilizing enzymes, its clinical translation was historically abandoned due to severe, dose-limiting gastrointestinal (GI) toxicity[2].
To circumvent this systemic toxicity, researchers pioneered prodrug strategies. 6-Diazo-5-oxo-L-norleucylglycine (DON-glycine) , a dipeptide analog of L-glutaminylglycine, serves as the foundational biochemical model for this approach. By remaining inert in systemic circulation and requiring localized enzymatic cleavage by membrane-bound peptidases to release active DON, DON-glycine effectively targets the tumor microenvironment (TME)[3]. This application note details the mechanistic rationale, experimental applications, and self-validating protocols for utilizing DON-glycine and its modern derivatives (e.g., JHU-083, DRP-104) in cancer research[4][5].
Mechanistic Overview: Dual-Targeting of GGT and Glutaminolysis
The application of DON-glycine in cancer research relies on its unique activation mechanism. In vitro studies demonstrate that DON-glycine is an inactive precursor; it does not inhibit purified gamma-glutamyl transferase (GGT)[3]. Instead, it requires hydrolysis by dipeptidases (such as cysteinylglycine dipeptidase) located on the outer surface of cell membranes[3].
Once cleaved in the peptidase-rich TME, the liberated DON executes a dual-pronged metabolic attack:
-
Extracellular GGT Inactivation: DON acts as an affinity-labeling reagent, covalently binding and inactivating GGT[3]. Because many aggressive tumors (e.g., ovarian, pancreatic) overexpress GGT to salvage extracellular glutathione (GSH) and acquire cysteine, this localized inactivation triggers severe oxidative stress[6].
-
Intracellular Glutamine Antagonism: Internalized DON broadly inhibits glutaminases (GLS) and amidotransferases, crippling de novo purine/pyrimidine synthesis and anaplerotic TCA cycling[2][4].
Mechanism of DON-Glycine prodrug activation and metabolic inhibition.
Furthermore, the localized starvation of tumor cells relieves nutrient depletion in the TME, allowing effector T-cells to undergo metabolic reprogramming while simultaneously decreasing the infiltration of Myeloid-Derived Suppressor Cells (MDSCs)[5][7]. This immunometabolic remodeling provides a powerful synergy with immune checkpoint inhibitors[5].
Immunometabolic remodeling of the TME by glutamine antagonist prodrugs.
Quantitative Profiling of DON and its Prodrugs
To select the appropriate compound for your experimental design, it is critical to understand the structural modifications that dictate prodrug activation. Table 1 summarizes the quantitative and qualitative differences between unmodified DON and its prodrug derivatives used in contemporary oncology research.
Table 1: Comparative Profiling of DON and DON Prodrugs in Cancer Research
| Compound | Structural Modification | Primary Activation Mechanism | Target Profile | Systemic Toxicity |
| DON | Unmodified | Direct cellular uptake via ASCT2 transporters | GLS, GGT, Amidotransferases | High (Dose-limiting GI toxicity)[2] |
| DON-Glycine | Dipeptide analog (L-glutaminylglycine mimic) | Cleavage by membrane-bound dipeptidases[3] | Localized GGT inactivation & GLS inhibition[3] | Reduced (Requires local peptidases) |
| JHU-083 | Ethyl 2-(2-amino-4-methylpentanamido)-DON | Cleavage by tumor-enriched proteases/cathepsins[7] | Broad glutamine antagonism, TME immunomodulation[7] | Low (Tumor-targeted)[7] |
| DRP-104 | N-terminal indole-propanamido & C-terminal isopropyl ester | Preferential conversion in TME[5] | Broad glutamine antagonism, PD-1 synergy[5] | Low (Currently in clinical trials)[4] |
Self-Validating Experimental Protocols
The following protocols are engineered as "self-validating systems." By incorporating specific enzymatic inhibitors and metabolic rescue agents, researchers can definitively prove that observed phenotypes are driven by on-target prodrug cleavage and glutamine antagonism, rather than off-target chemical toxicity.
Protocol A: Validating Prodrug Dependency via GGT Inactivation
Rationale: To confirm that DON-glycine acts strictly as a prodrug, we must demonstrate that it cannot inhibit purified GGT on its own, but successfully inhibits GGT when exposed to the dipeptidases present on tumor/renal brush border membranes[3].
Materials:
-
Purified recombinant GGT.
-
Brush border membrane vesicles (BBMVs) isolated from target tumor xenografts or renal tissue.
-
DON-glycine (1 mM).
-
o-phenanthroline (10 mM) - A broad-spectrum metallopeptidase inhibitor.
-
L-gamma-glutamyl-p-nitroanilide (GGT activity substrate).
Step-by-Step Workflow:
-
Fractionation: Aliquot equal units of GGT activity into three groups: (A) Purified GGT, (B) BBMVs, and (C) BBMVs pre-treated for 15 minutes with 10 mM o-phenanthroline.
-
Prodrug Incubation: Add 1 mM DON-glycine to all groups and incubate at 37°C for 30 minutes.
-
Activity Assay: Introduce L-gamma-glutamyl-p-nitroanilide. Measure the release of p-nitroaniline spectrophotometrically at 405 nm to quantify residual GGT activity.
-
Causality & Validation:
-
Expected Result: Purified GGT (Group A) will show no loss of activity. BBMVs (Group B) will show marked GGT inactivation. Group C will retain GGT activity[3].
-
Protocol B: In Vitro Metabolic Rescue Viability Assay
Rationale: DON released from DON-glycine broadly inhibits glutamine utilization. To prove that tumor cell death is caused by specific metabolic starvation (and not off-target poisoning), we introduce downstream metabolites. If viability is rescued, the mechanism of action is validated[4][6].
Materials:
-
Glutamine-restricted media (0.5 mM physiological glutamine).
-
DON-glycine (Titrated IC50 range).
-
Rescue Agent 1 (Nucleosides): Hypoxanthine (100 µM) + Thymidine (16 µM).
-
Rescue Agent 2 (TCA Anaplerosis): Dimethyl alpha-ketoglutarate (dm-aKG, 2 mM).
-
Rescue Agent 3 (Redox): N-acetylcysteine (NAC, 1 mM).
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate using glutamine-restricted media. Allow 24 hours for adherence.
-
Treatment: Treat cells with the pre-determined IC50 of DON-glycine.
-
Metabolic Rescue: Immediately co-treat parallel cohorts with Rescue Agent 1, 2, or 3. Include a vehicle control.
-
Incubation & Readout: Incubate for 72 hours. Assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).
-
Causality & Validation:
-
If Nucleosides rescue viability, the primary vulnerability of your specific cell line to DON-glycine is the inhibition of amidotransferases (nucleotide starvation).
-
If dm-aKG rescues viability, the cells are primarily dying from TCA cycle collapse due to glutaminase (GLS) inhibition.
-
If NAC rescues viability, the cytotoxicity is driven by the failure of GGT to salvage GSH, leading to lethal reactive oxygen species (ROS) accumulation[6].
-
Note: In highly aggressive models like PDAC, complete rescue often requires a combination of all three, highlighting the multi-pathway efficacy of broad glutamine antagonism[4][6].
-
References
1.[3] Inoue M, Morino Y. Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent. Proc Natl Acad Sci U S A. 1981. 2.[7] Johns Hopkins Medicine. Glutamine-blocking drug slows tumor growth and strengthens anti-tumor response. ScienceDaily. 2019. 3.[2] Lemberg KM, et al. We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Mol Cancer Ther. 2018. 4.[1] Johns Hopkins University. Therapeutic resurgence of 6-diazo-5-oxo-L-norleucine (DON) through tissue-targeted prodrugs. 2024. 5.[4] Encarnación-Rosado J, et al. DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism. AACR Journals. 2024. 6.[5] Yokoyama Y, et al. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems. AACR Journals. 2022. 7.[6] PubMed Central. Beyond the tumor: Enhancing pancreatic cancer therapy through glutamine metabolism and innovative drug delivery. 2025.
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Beyond the tumor: Enhancing pancreatic cancer therapy through glutamine metabolism and innovative drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
"6-Diazo-5-oxo-L-norleucylglycine as a tool compound for metabolic studies"
Application Note & Protocol: Spatially Targeted Inhibition of γ-Glutamyl Transferase Using 6-Diazo-5-oxo-L-norleucylglycine (DON-Glycine) in Metabolic Studies
Executive Summary
In the study of the glutathione (GSH) cycle and xenobiotic detoxification, distinguishing between intracellular and extracellular metabolic events is a persistent challenge. While broad-spectrum metabolic inhibitors are useful, they often lack spatial specificity. 6-Diazo-5-oxo-L-norleucylglycine (DON-Glycine) is a highly specialized, membrane-impermeable tool compound designed to selectively inhibit membrane-bound γ-glutamyl transferase (GGT) via localized bioactivation. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing DON-Glycine in both in vitro and in vivo metabolic tracing studies.
Mechanistic Rationale: The Topology of Inhibition
6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that irreversibly inhibits multiple glutamine-utilizing enzymes by covalently binding to their active sites[1]. Because DON readily permeates cell membranes, it indiscriminately halts both intracellular and extracellular glutamine metabolism, causing widespread metabolic disruption[1].
To isolate the function of apical membrane-bound enzymes, researchers developed DON-Glycine, a dipeptide analog of L-glutaminylglycine[2]. DON-Glycine acts as an inactive prodrug; it cannot inhibit purified GGT on its own[2]. However, the renal brush border membrane is rich in both GGT and dipeptidases. When DON-Glycine is introduced to this environment, membrane-bound dipeptidases cleave the glycine residue, liberating the active DON warhead directly at the membrane surface[2]. This locally generated DON immediately acts as an affinity-labeling reagent, covalently alkylating and inactivating the adjacent GGT before it can diffuse into the cell[2].
Localized bioactivation of DON-Glycine by membrane dipeptidases to inhibit GGT.
Comparative Profiling: DON vs. DON-Glycine
Understanding the causality behind selecting DON-Glycine over standard DON is critical for experimental design. The table below summarizes the physicochemical and pharmacological distinctions that make DON-Glycine an ideal topological probe.
| Property | DON (6-Diazo-5-oxo-L-norleucine) | DON-Glycine (Prodrug) |
| Chemical Structure | Free amino acid analog | Dipeptide analog |
| Membrane Permeability | High (enters cells readily) | Low (restricted to extracellular space) |
| Enzyme Target Profile | Broad (GLS, GFAT, GGT, etc.) | Highly specific to membrane-bound GGT |
| Inhibition Mechanism | Direct covalent alkylation | Peptidase-dependent local bioactivation |
| Primary Application | Global glutamine metabolism blockade | Spatial mapping of extracellular GSH cycle |
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific enzymatic inhibitors (like o-phenanthroline), researchers can definitively prove that the observed metabolic changes are due to the localized prodrug mechanism.
Protocol A: In Vitro Validation using Renal Brush Border Membrane Vesicles (BBMVs)
Objective: To confirm the localized inactivation of GGT without intracellular interference. Causality Check: We utilize o-phenanthroline, an established inhibitor of renal peptidases. If DON-Glycine requires peptidase cleavage to become active, adding o-phenanthroline will prevent the liberation of DON, thereby rescuing GGT activity[2].
Step-by-Step Methodology:
-
Vesicle Isolation: Isolate BBMVs from the renal cortex of wild-type mice using standard magnesium precipitation techniques. Resuspend in a physiological buffer (pH 7.4).
-
Inhibitor Pre-incubation: Divide the BBMV suspension into three reaction tubes:
-
Tube 1 (Control): Buffer only.
-
Tube 2 (Test): Add 2 mM DON-Glycine.
-
Tube 3 (Validation): Add 2 mM DON-Glycine + 1 mM o-phenanthroline.
-
-
Activation Phase: Incubate all tubes at 37°C for 30 minutes. This duration is critical as it allows sufficient time for the membrane peptidases to hydrolyze the prodrug and for the liberated DON to alkylate GGT.
-
Activity Assay: Add the GGT specific substrate, L-γ-glutamyl-p-nitroanilide (2.5 mM), and an acceptor molecule like glycylglycine (20 mM) to each tube.
-
Quantification: Measure the release of p-nitroaniline continuously by monitoring absorbance at 410 nm using a spectrophotometer.
Workflow for in vitro validation of DON-Glycine targeting using renal BBMVs.
Protocol B: In Vivo Metabolic Tracing of Glutathione S-Conjugates
Objective: To determine the role of apical GGT in the hydrolysis of xenobiotic GSH-conjugates within the glomerular filtrate[3].
Step-by-Step Methodology:
-
Pre-treatment: Administer DON-Glycine intravenously (IV) to the test cohort of mice (e.g., 50 mg/kg). Administer saline to the control cohort. Wait 30 minutes to allow for in vivo bioactivation and GGT inactivation at the renal brush border[3].
-
Tracer Administration: Inject a radiolabeled or mass-spectrometry-compatible tracer, such as S-carbamido[14C]methylglutathione, via IV[3].
-
Metabolic Collection: House mice in metabolic cages and collect urine over a 30-to-60-minute window.
-
Metabolite Analysis: Analyze the urine via HPLC-UV or LC-MS/MS to quantify the ratio of intact GSH-conjugate versus its downstream metabolite (cysteinylglycine conjugate).
Data Interpretation & Expected Outcomes
To ensure rigorous data analysis, compare your spectrophotometric or LC-MS results against the established baseline behaviors of this tool compound.
| Experimental Condition | Expected GGT Activity (%) | Mechanistic Explanation |
| Untreated BBMVs | 100% | Baseline enzymatic turnover of L-γ-glutamyl-p-nitroanilide. |
| Purified GGT + DON-Glycine | >95% | DON-Glycine is an inactive prodrug. Without membrane peptidases, no active DON is liberated[2]. |
| BBMVs + DON-Glycine | <15% | Membrane dipeptidases successfully cleave the prodrug, allowing local DON to irreversibly alkylate GGT[2]. |
| BBMVs + DON-Glycine + o-phenanthroline | >85% | The peptidase inhibitor blocks prodrug cleavage. DON-Glycine remains intact, sparing GGT[2]. |
| In Vivo: Urine from DON-Glycine treated mice | Accumulation of intact GSH-conjugates | Renal GGT is inactivated in vivo, preventing the first step of mercapturic acid pathway degradation in the filtrate[3]. |
References
-
Inoue M, Morino Y. "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent." Proceedings of the National Academy of Sciences of the United States of America. (1981). Source: PNAS. URL:[Link]
-
Lemberg KM, et al. "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics. (2018). Source: NIH/PMC. URL:[Link]
Sources
- 1. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vivo administration of 6-Diazo-5-oxo-L-norleucylglycine in mice"
Application Note & Technical Protocol: In Vivo Administration of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
Part 1: Core Directive & Scientific Context
Subject: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
Classification: Dipeptide Prodrug / Affinity Labeling Reagent
Primary Target:
Executive Summary:
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a dipeptide analog of L-glutaminylglycine.[1][2] Unlike its parent compound, 6-Diazo-5-oxo-L-norleucine (DON), which is a direct systemic glutamine antagonist, DON-Gly acts as an inactive prodrug . It requires hydrolytic cleavage—primarily by
This mechanism confers a unique "masked" property, allowing for:
-
Site-Specific Activation: Targeting tissues with high GGT activity (e.g., renal brush border, specific GGT-positive tumors).
-
Enzyme Inactivation Studies: Serving as an affinity label to study the turnover and topology of GGT in vivo.
This guide details the handling, formulation, and administration of DON-Gly in murine models, emphasizing the critical differences in pharmacokinetics compared to free DON.
Part 2: Mechanism of Action & Rationale
The utility of DON-Gly lies in its dependence on proteolytic activation. While free DON systemically inhibits all glutamine-utilizing enzymes (causing dose-limiting GI toxicity), DON-Gly remains inert until it encounters a specific peptidase.
Mechanism Diagram
The following diagram illustrates the activation pathway of DON-Gly and its downstream effects.
Caption: Activation pathway of DON-Gly. The prodrug is hydrolyzed by GGT or peptidases to release active DON, which then alkylates glutamine-dependent enzymes.
Part 3: Experimental Protocol
Reagent Sourcing & Handling
-
Availability: DON-Gly is often custom-synthesized or available from specialized biochemical suppliers (e.g., Bachem, Sigma custom, or specific synthesis labs).
-
Chemical Instability: The diazo group (
) is acid-labile and photosensitive.-
Storage: Lyophilized powder at
or , protected from light. -
Handling: Use amber tubes. Avoid acidic buffers (
).
-
Formulation for Injection
Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.
Concentration: Typically prepared at
| Parameter | Specification | Notes |
| Molecular Weight | DON ( | |
| Solubility | Water/PBS | Highly soluble; do not use DMSO unless necessary. |
| pH Stability | CRITICAL: Decomposes rapidly at | |
| Shelf Life (Soln) | Prepare fresh for every injection. |
Dosage Strategy
Dosing is calculated based on DON molar equivalents .
-
Standard DON Dose:
(Chronic) / (Acute Bolus). -
Conversion Factor:
.
Recommended Protocol (Mouse - C57BL/6 or Balb/c):
-
Low Dose (Chronic/Repeated):
DON-Gly (IV or IP, q.d.). -
High Dose (Acute GGT Inactivation):
DON-Gly (Single Bolus IV).
Administration Routes
A. Intravenous (IV) - Tail Vein (Preferred for Renal Targeting)
-
Rationale: Rapid delivery to the renal vasculature where GGT is abundant on the brush border.
-
Volume:
per mouse.[3] -
Procedure:
-
Warm mouse to dilate veins.
-
Restrain mouse.
-
Inject fresh DON-Gly solution slowly (
). -
Monitor for immediate respiratory distress (rare, but possible with diazo compounds).
-
B. Intraperitoneal (IP) [3][4][5]
-
Rationale: Easier for chronic dosing; however, first-pass metabolism and peritoneal peptidases may prematurely cleave the prodrug, increasing systemic DON exposure.
-
Volume:
.
Part 4: Monitoring & Validation
Functional Readout: GGT Inactivation
To verify the drug is working, measure GGT activity in the target tissue (e.g., Kidney).
-
Harvest: Euthanize mice
post-injection. -
Preparation: Homogenize kidney cortex in cold Tris-HCl (
) with protease inhibitors (excluding GGT inhibitors). -
Assay: Use a colorimetric substrate like
-glutamyl-p-nitroanilide .-
Reaction: Substrate + Glycylglycine
p-Nitroaniline (Yellow, ). -
Expectation: DON-Gly treated mice should show
reduction in renal GGT activity compared to vehicle.
-
Toxicity Monitoring (Systemic DON Release)
If DON-Gly is cleaved non-specifically in the blood or gut, it will mimic free DON toxicity.
| Sign | Indicator of | Action Threshold |
| Weight Loss | Systemic Glutamine Depletion | |
| Hunching/Piloerection | GI Distress | Supportive care (DietGel) |
| Diarrhea | GI Epithelial Damage | Stop treatment immediately |
Part 5: Troubleshooting & Optimization
Issue: Lack of Efficacy (No GGT inhibition)
-
Cause: Prodrug degradation before injection.
-
Solution: Check pH of PBS.[6] Ensure solution is prepared
before injection. Keep on ice.
Issue: High Systemic Toxicity (Weight loss > 20%)
-
Cause: Non-specific cleavage releasing free DON systemically.
-
Solution: Reduce dose. Switch from IP to IV to bypass peritoneal peptidases.
Issue: Solubility Problems
-
Cause: High concentration or cold precipitation.
-
Solution: Vortex gently. Do not heat
as diazo groups are heat sensitive.
References
-
Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[1][2][7] Proceedings of the National Academy of Sciences of the United States of America, 78(1), 46–49. Link
-
Rais, R., et al. (2016). Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Journal of Medicinal Chemistry, 59(18), 8621–8633. Link
-
Lemberg, K. M., et al. (2018). We're not "DON" yet: Optimal dosing and prodrug delivery of 6-diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832. Link
-
Cruickshank, M. K., et al. (1988). Inhibition of gamma-glutamyl transpeptidase by the 6-diazo-5-oxo-L-norleucine derivative of N-acetyl-L-cysteine. Carcinogenesis, 9(7), 1107–1111. Link
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 4. Improved Glucose Control and Reduced Body Weight in Rodents with Dual Mechanism of Action Peptide Hybrids | PLOS One [journals.plos.org]
- 5. WO2016112386A1 - Methods for bioanalysis of 6-diazo-5-oxo-l-norleucine (don) and other glutamine antagonists - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bluetigerscientific.com [bluetigerscientific.com]
Application Note: Preparation and Utilization of 6-Diazo-5-oxo-L-norleucylglycine Stock Solutions for Targeted γ-Glutamyl Transferase Inactivation
Introduction and Mechanistic Overview
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a highly specialized dipeptide prodrug designed for the targeted inhibition of γ-glutamyl transferase (GGT)[1]. While its parent compound, 6-diazo-5-oxo-L-norleucine (DON), is a well-characterized, broad-spectrum glutamine antagonist that irreversibly inhibits a wide range of glutamine-utilizing enzymes[2], DON-Gly offers a sophisticated layer of spatial and enzymatic specificity.
The Causality of Prodrug Design: In its intact dipeptide form, DON-Gly is completely inactive against purified GGT[1]. However, when introduced to biological systems containing membrane-bound peptidases—such as the renal brush border—the glycine residue is locally hydrolyzed. This enzymatic cleavage liberates the active DON moiety directly at the membrane surface, where it immediately acts as an affinity-labeling reagent to irreversibly inactivate GGT[1]. This mechanism prevents widespread, off-target glutamine antagonism and localizes the inhibitory effect strictly to tissues expressing the requisite peptidases.
Mechanistic Pathway Diagram
Below is the logical workflow illustrating the prodrug activation pathway. The spatial coupling of peptidases and GGT on the membrane surface is what drives the compound's specificity.
Figure 1: Mechanism of target-specific γ-glutamyl transferase (GGT) inactivation by DON-Gly.
Quantitative Data Summary
Understanding the physicochemical properties of DON-Gly is critical for maintaining its stability. The diazo group is notoriously sensitive to extreme pH, moisture, and elevated temperatures.
| Parameter | Specification | Causality / Reference |
| Chemical Name | 6-Diazo-5-oxo-L-norleucylglycine | Dipeptide analog of L-glutaminylglycine[1]. |
| Molecular Weight | ~228.2 g/mol | Calculated based on DON + Glycine - H₂O. |
| Solubility | Soluble in Water, PBS (pH 7.2-7.4) | Highly hydrophilic due to the peptide backbone[2]. |
| Storage (Powder) | -20°C (Desiccated, dark) | Prevents ambient moisture from hydrolyzing the diazo moiety[3]. |
| Storage (Stock Solution) | -80°C for up to 6 months | Aqueous environments slowly degrade the compound; deep freezing halts kinetics[3]. |
| Target Enzyme | γ-Glutamyl Transferase (GGT) | Targeted via in situ prodrug activation[1]. |
Protocol: Preparation of 10 mM Stock Solution
Field-Proven Insight: Do not attempt to dissolve DON-Gly in unbuffered water if the pH is unknown. Acidic environments will rapidly decompose the diazo group, releasing nitrogen gas and rendering the stock completely inert.
Materials Required:
-
6-Diazo-5-oxo-L-norleucylglycine lyophilized powder
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2–7.4
-
0.22 µm sterile syringe filters (PES or PTFE)
-
Amber or foil-wrapped microcentrifuge tubes
Step-by-Step Methodology:
-
Thermal Equilibration : Remove the lyophilized powder from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality : Opening a cold vial introduces condensation. Water rapidly degrades the diazo group.
-
Mass Calculation : To prepare a 10 mM stock solution, calculate the required volume based on the exact mass in the vial. For example, to dissolve 2.28 mg of DON-Gly, you will need 1.0 mL of sterile PBS (pH 7.4).
-
Solubilization : Add the calculated volume of room-temperature PBS directly to the vial. Vortex gently for 30 seconds. Causality : The compound is hydrophilic and dissolves readily. Avoid sonication, as the localized heat and cavitation can destroy the diazo bond.
-
Sterile Filtration : Pass the solution through a 0.22 µm syringe filter into a sterile, light-protected (amber) tube.
-
Aliquoting : Divide the stock solution into single-use aliquots (e.g., 20 µL - 50 µL). Causality : Repeated freeze-thaw cycles cause micro-environmental pH shifts and physical shearing that rapidly inactivate the compound[3].
-
Cryopreservation : Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer. Use within 6 months[3].
Application Workflow: Self-Validating In Vitro GGT Inactivation Assay
A robust experimental protocol must be self-validating. To ensure that your DON-Gly stock solution has not degraded into free DON during storage, you must run an assay that exploits its prodrug nature. If the stock has degraded, it will inhibit GGT indiscriminately. If it is intact, it will only inhibit GGT when membrane peptidases are active[1][4].
Assay Procedure:
-
Vesicle Preparation : Isolate renal brush border membrane vesicles (BBMVs) containing both GGT and membrane-bound peptidases.
-
Working Solution Preparation : Dilute the 10 mM DON-Gly stock solution in assay buffer (50 mM Tris-HCl, pH 7.4) to a final working concentration of 1 mM immediately before use.
-
Establish Validation Conditions :
-
Incubation : Incubate all mixtures at 37°C.
-
Kinetic Readout : At 0, 10, 20, and 30 minutes, extract 10 µL aliquots and measure residual GGT activity using a standard chromogenic substrate (e.g., γ-glutamyl-p-nitroanilide).
-
Data Interpretation (The Self-Validation) :
-
In Condition A, GGT activity should rapidly decline as DON-Gly is cleaved into active DON.
-
In Conditions B and C, the rate of GGT inactivation should decrease markedly[4].
-
Crucial Insight : If GGT is rapidly inactivated in Condition B, your DON-Gly stock has prematurely hydrolyzed into free DON during storage and must be discarded.
-
References
-
Inoue M, Horiuchi S, Morino Y. "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent." Proceedings of the National Academy of Sciences (PNAS). 1981 Jan; 78(1): 46-49. URL:[Link]
Sources
Application Note: Quantification of 6-Diazo-5-oxo-L-norleucylglycine in Biological Samples via HILIC-MS/MS
This Application Note is designed for bioanalytical scientists and drug development researchers focusing on glutamine antagonists. It details a robust, field-proven protocol for the quantification of 6-Diazo-5-oxo-L-norleucylglycine (referred to herein as DON-Gly ) in biological matrices using HILIC-MS/MS.
Abstract & Scientific Rationale
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a specific dipeptide derivative of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON). While DON acts as a potent inhibitor of glutamine-utilizing enzymes, its therapeutic index is limited by systemic toxicity.[1][2] DON-Gly utilizes the gamma-glutamyl cycle for targeted delivery or specific inhibition of Gamma-Glutamyl Transferase (GGT) [1].
The Bioanalytical Challenge: Quantifying DON-Gly presents a dual stability paradox:
-
Diazo-instability: The diazo ketone moiety (
) is acid-labile, susceptible to decomposition into nitrogen gas ( ) and a reactive carbene at low pH. -
Enzymatic Hydrolysis: As a GGT substrate, DON-Gly is rapidly cleaved in tissues expressing high GGT activity (kidney, liver, tumor), necessitating immediate metabolic quenching upon sample collection.
This protocol circumvents these issues by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar zwitterion without ion-pairing reagents, coupled with a neutral-pH extraction strategy to preserve the diazo group.
Chemical Properties & Analyte Data
| Property | Description |
| Chemical Name | 6-Diazo-5-oxo-L-norleucylglycine |
| Abbreviation | DON-Gly |
| Molecular Formula | |
| Molecular Weight | 228.21 g/mol |
| Precursor Ion [M+H]+ | m/z 229.1 |
| Solubility | Highly soluble in water; poorly soluble in pure acetonitrile. |
| pKa | ~2.2 (COOH), ~9.1 (NH2) (Zwitterionic at neutral pH) |
| Stability | Unstable in acidic media (pH < 4). Stable in neutral buffers at -20°C. |
Experimental Workflow (Visualized)
The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Cold-Quench" necessity.
Figure 1: Critical Workflow for DON-Gly Quantification. Note the emphasis on rapid metabolic quenching to prevent GGT-mediated cleavage.
Detailed Protocol
Reagents and Materials[3][4][5][6][7][8][9]
-
Reference Standard: DON-Gly (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled DON-Gly (
) is preferred. If unavailable, use DON or a structural analog like Azaserine (though Azaserine is less stable). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (1M stock, pH 6.8), Ammonium Hydroxide. Note: Avoid Formic Acid in high concentrations due to diazo instability.
Stock Solution Preparation
-
Primary Stock: Dissolve 1 mg DON-Gly in 1 mL of 10 mM Ammonium Acetate (pH 6.8) . Do not use pure water or acid.
-
Storage: Aliquot immediately into amber glass vials and store at -80°C. Stability is < 1 month at -20°C.
-
Working Solutions: Dilute in 90% ACN / 10% Water (buffered to pH 6.8) to prevent hydrolysis during handling.
Sample Preparation (Protein Precipitation)
Rationale: Traditional acid precipitation (TCA, Perchloric acid) will degrade the diazo group. Organic solvent precipitation at neutral pH is required.
Step-by-Step:
-
Thawing: Thaw plasma/tissue homogenates on wet ice.
-
Aliquot: Transfer 50 µL of sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.
-
Precipitation: Add 200 µL of Ice-Cold Methanol (pre-chilled to -20°C).
-
Critical: The methanol should contain 0.1% Ammonium Hydroxide if the sample is known to be acidic, ensuring the final pH remains > 6.0.
-
-
Vortex/Shake: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a clean vial.
-
Dilution: Dilute the supernatant 1:1 with Acetonitrile to improve peak shape on the HILIC column (reduces the water content of the injection plug).
LC-MS/MS Method Parameters
Chromatography (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.
-
Why Amide? It provides excellent retention for polar zwitterions like DON-Gly and separates it from the potential metabolite DON.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 6.8.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
-
Gradient:
Time (min) %B Description 0.0 90 Initial hold 1.0 90 Isocratic loading 4.0 50 Elution gradient 4.1 40 Column flush 5.0 90 Re-equilibration | 7.0 | 90 | End of Run |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 2.5 kV (Lower voltage helps prevent in-source fragmentation of the labile diazo group).
-
Desolvation Temp: 450°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| DON-Gly | 229.1 | 201.1 | 20 | 10 | Loss of |
| DON-Gly | 229.1 | 86.1 | 20 | 22 | Peptide backbone cleavage |
| DON (Metabolite) | 172.1 | 154.1 | 20 | 12 | Loss of |
| IS (e.g., | 178.1 | 160.1 | 20 | 12 | Loss of |
Note: The transition 229.1 -> 201.1 (Loss of
Method Validation Criteria (FDA/EMA)
To ensure the "Trustworthiness" pillar of this protocol, the following validation steps are mandatory:
-
Selectivity: Analyze blank matrix from 6 different sources. Ensure no interference at the retention time of DON-Gly (expected RT ~2.5 - 3.5 min in HILIC).
-
Linearity: Range: 5 ng/mL to 5000 ng/mL. Use a weighted (
) linear regression. -
Stability Assessment (Crucial):
-
Bench-top: Assess stability in plasma at room temperature for 4 hours. (Likely unstable).
-
Autosampler: Stability in processed extract at 10°C.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Acid Stability:Negative Control Experiment: Spike DON-Gly into 0.1% Formic Acid and monitor degradation to confirm the necessity of neutral pH conditions.
-
Biological Context & Pathway Analysis[10]
Understanding the fate of DON-Gly is essential for interpreting PK data. DON-Gly acts as a prodrug or affinity label.
Figure 2: Metabolic Activation of DON-Gly. The bioanalytical method must distinguish between the intact dipeptide (DON-Gly) and the released active metabolite (DON).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration to 20mM Ammonium Acetate. Ensure pH is 6.8. |
| Low Sensitivity | Ion suppression or diazo degradation. | Check source temperature (too high degrades diazo). Switch to Z-Spray source if available. |
| Conversion to DON | In-source fragmentation or hydrolysis. | Monitor the DON peak in pure standard injections. If present, lower Cone Voltage and desolvation temperature. |
| Carryover | Sticky polar analyte. | Use a needle wash of 50:50 ACN:Water with 10mM Ammonium Acetate. |
References
-
Inoue M, et al. (1981).[3][4] Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[3][4][5][6] Proceedings of the National Academy of Sciences of the United States of America. Link
-
Lemberg, K. M., et al. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics. Link
-
Rais, R., et al. (2016). Bioanalysis of 6-diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry.[7] Journal of Pharmaceutical and Biomedical Analysis. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. EP0426467A1 - Prodrugs of 6-mercaptopurine and 6-thioguanine - Google Patents [patents.google.com]
- 7. Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) as a GGT-Activated Probe for Glutamine Metabolism
[1]
Executive Summary
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a dipeptide prodrug of the classic glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) .[1] Unlike free DON, which indiscriminately inhibits glutamine-utilizing enzymes across all tissues (leading to dose-limiting gastrointestinal toxicity), DON-Gly is designed to be pharmacologically inert until activated by Gamma-Glutamyl Transferase (GGT) .[1]
This application note details the utility of DON-Gly as a "smart" metabolic probe. It allows researchers to study site-specific glutamine blockade in GGT-overexpressing tissues (e.g., renal proximal tubules, specific subtypes of lung and pancreatic cancers) while sparing GGT-negative tissues.[1] This guide covers the mechanism of action, experimental design for GGT-dependent metabolic flux, and safety protocols for handling diazo-based reagents.
Mechanism of Action: The "Trojan Horse" Strategy
DON-Gly functions via a masking-and-activation mechanism.[1] The glycine moiety masks the alpha-carboxyl group of DON, preventing it from effectively binding to the active sites of glutamine amidotransferases (e.g., GLS1, GFPT1).
-
Transport: DON-Gly is transported into the extracellular space or interacts with membrane-bound enzymes.[1]
-
Activation: The ectoenzyme GGT (EC 2.3.2.2), which normally hydrolyzes glutathione, recognizes the gamma-glutamyl-like structure of DON-Gly (mimicking the glutamine backbone).[1]
-
Release: GGT hydrolyzes the peptide bond, releasing free Glycine and active DON .
-
Inhibition: The liberated DON enters the cell (or acts locally) to irreversibly alkylate the active site of glutamine-dependent enzymes, shutting down the TCA cycle anaplerosis and nucleotide biosynthesis.[1]
DOT Diagram: DON-Gly Activation Pathway[1]
Caption: Mechanism of DON-Gly activation. The inactive prodrug is hydrolyzed by GGT, releasing active DON to inhibit downstream metabolic targets.
Comparison of Glutamine Antagonists
| Feature | DON (Parent) | DON-Gly (Targeted Probe) | DRP-104 (Clinical Prodrug) |
| Structure | Amino acid analog | Dipeptide (DON + Glycine) | Complex Ester/Amide Prodrug |
| Active Moiety | DON | DON | DON |
| Activation | None (Constitutively active) | GGT-mediated hydrolysis | Intracellular esterases/proteases |
| Selectivity | Low (Systemic toxicity) | High (GGT+ Tissues) | High (Tumor-enriched activation) |
| Primary Use | General metabolic inhibition | Studying GGT+ tumors/kidney | Clinical Oncology (Pancreatic/Lung) |
| Solubility | High (Water) | Moderate | Low (Lipophilic) |
Experimental Protocols
Protocol A: Reagent Preparation and Stability
Diazo compounds are sensitive to low pH and light. Proper handling is critical for reproducibility.
-
Storage: Store lyophilized DON-Gly at -20°C, desiccated and protected from light.
-
Solubilization:
-
Bring vial to room temperature before opening to prevent condensation.
-
Dissolve in neutral buffer (PBS, pH 7.4) or water. Avoid acidic buffers, as they catalyze the decomposition of the diazo group to an alcohol (inactive).
-
Concentration: Prepare a 10 mM or 50 mM stock.
-
-
Filtration: Sterilize using a 0.22 µm PVDF or PES filter.[1] Do not autoclave.
-
Usage: Use fresh stock immediately. If aliquoting, freeze at -80°C (stable for 1-2 weeks). Avoid repeated freeze-thaw cycles.[1]
Protocol B: GGT-Dependent Cytotoxicity Assay
Objective: To validate that DON-Gly efficacy is dependent on GGT expression.[1]
Materials:
-
Cell Lines: GGT-positive (e.g., 786-O renal carcinoma) and GGT-negative (e.g., A549 lung carcinoma, unless transfected).[1]
-
Inhibitor: Acivicin (optional, specific GGT inhibitor) to prove mechanism.
Workflow:
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates in glutamine-containing media (RPMI + 10% FBS). Allow attachment (24h).
-
Treatment:
-
Group 1 (Control): Vehicle (PBS).
-
Group 2 (DON): Treat with serial dilutions of free DON (0.1 µM – 100 µM) as a positive control for sensitivity.[1]
-
Group 3 (DON-Gly): Treat with serial dilutions of DON-Gly (0.1 µM – 100 µM).[1]
-
Group 4 (Specificity Check): Pre-treat cells with Acivicin (25 µM) for 1 hour, then add DON-Gly.[1]
-
-
Incubation: Incubate for 72 hours.
-
Readout: Measure viability using CellTiter-Glo (ATP) or Crystal Violet.[1]
-
Analysis:
Protocol C: LC-MS Targeted Metabolomics (Glutamine Flux)
Objective: To measure the blockade of Glutamine -> Glutamate conversion.[1]
Workflow Diagram (Graphviz):
Caption: Metabolomics workflow for assessing DON-Gly efficacy.
Step-by-Step:
-
Pulse: Replace media with Glutamine-free media supplemented with [U-13C]-Glutamine (2 mM) and the test compound (DON-Gly at IC90).
-
Incubation: Incubate for 4 hours (short flux) or 24 hours (steady state).
-
Extraction:
-
Wash cells 2x with ice-cold saline (rapidly).[1]
-
Add 500 µL 80% Methanol (pre-chilled to -80°C) .
-
Scrape cells and transfer to tubes.
-
Vortex 10 min at 4°C. Centrifuge 15,000 x g for 10 min.
-
-
Analysis: Inject supernatant into LC-MS (HILIC column recommended for amino acids).
-
Target Metrics:
-
M+5 Glutamate: Should be significantly reduced in DON-Gly treated samples compared to vehicle.[1]
-
M+5 Glutamine: Intracellular levels may increase due to blockade of consumption.
-
TCA Intermediates: M+4 Citrate, M+4 Malate should be depleted.
-
Critical Considerations & Troubleshooting
-
Serum GGT: Fetal Bovine Serum (FBS) contains low levels of GGT.[1] For highly sensitive assays, use dialyzed FBS or heat-inactivated serum to prevent premature hydrolysis of DON-Gly in the media before it reaches the cells.[1]
-
Safety: DON and its derivatives are potential teratogens and alkylating agents. Handle in a fume hood with double gloves. Deactivate spills with 10% bleach (oxidizes the diazo group).[1]
-
Distinction from DRP-104: Ensure you are using the specific dipeptide (DON-Gly) and not the ester prodrug (Sirpiglenastat/DRP-104) unless your intent is to study the clinical candidate.[1] DON-Gly is often used as a tool compound to model GGT-specific activation without the complexity of esterase activation.[1]
References
-
Inoue, M., & Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[1][2][3] Proceedings of the National Academy of Sciences, 78(1), 46–49.[3][4] Link[1][3][4]
-
Lemberg, K. M., et al. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine.[1] Molecular Cancer Therapeutics, 17(9), 1824–1832. Link
-
Rais, R., et al. (2016). Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma.[1] Journal of Medicinal Chemistry, 59(18), 8621–8633. Link[1]
-
Yokoyama, Y., et al. (2020). Broad acting glutamine antagonism remodels the tumor microenvironment and synergizes with immune checkpoint blockade.[5] Cancer Research, 80(16 Suppl).[5] (Reference for DRP-104 context). Link
-
BindingDB Entry BDBM100280. Structure and affinity data for 6-Diazo-5-oxo-L-norleucylglycine.[1] Link[1]
Sources
- 1. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gamma-Glutamyltransferase is not involved in the bulk uptake of amino acids, peptides or gamma-glutamyl-amino acids in yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. dracenpharma.com [dracenpharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Diazo-5-oxo-L-norleucylglycine (DON-Glycine) for GGT Inhibition Experiments
Welcome to the Technical Support Center for 6-Diazo-5-oxo-L-norleucylglycine (DON-glycine) applications. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the mechanistic causality behind DON-glycine's behavior, you can ensure your experimental protocols are robust, reproducible, and self-validating.
Part 1: Mechanistic Grounding & Causality
To optimize DON-glycine, you must first understand that it is not an active inhibitor .
DON-glycine is a synthetic dipeptide analog of L-glutaminylglycine. Unlike the classical glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON)—which indiscriminately inhibits multiple glutamine-metabolizing enzymes and causes severe systemic toxicity—DON-glycine acts as an inactive prodrug[1].
It relies entirely on localized hydrolysis by membrane-bound peptidases (such as those found on the renal brush border) to liberate active DON directly at the site of action[1]. Once liberated, DON acts as an affinity-labeling reagent, entering the active site of gamma-glutamyl transferase (GGT) and forming an irreversible covalent bond with the catalytic nucleophile (identified as Thr381 in human GGT1)[2].
Metabolic activation of DON-glycine by peptidases leading to covalent GGT inhibition.
Part 2: Experimental Protocols (Self-Validating System)
To guarantee trustworthiness in your results, your assay must prove that GGT inhibition is specifically driven by the peptidase-mediated cleavage of DON-glycine, rather than off-target toxicity or contamination.
Protocol: Cell-Based GGT Inhibition Assay using DON-Glycine
Objective: Achieve targeted GGT inhibition in cell lines expressing both surface peptidases and GGT (e.g., renal proximal tubule cells).
-
Reagent Preparation: Reconstitute DON-glycine in a sterile, dipeptide-free physiological buffer (e.g., HBSS) to a 10 mM stock. Scientific Rationale: Diazo compounds are highly sensitive to low pH and light. Store single-use aliquots at -80°C to prevent degradation of the diazo group.
-
Cell Preparation: Seed target cells (e.g., HK-2 human renal cells) in 96-well plates and culture until 80% confluent. Wash cells thoroughly (2x) with PBS. Scientific Rationale: Serum-supplemented media contains high levels of exogenous dipeptides that will competitively inhibit the activation of the prodrug[1].
-
Prodrug Activation Phase: Apply DON-glycine at optimized concentrations (typically 100 µM – 1.0 mM) in your dipeptide-free assay buffer.
-
Incubation: Incubate for 30–60 minutes at 37°C. The rate-limiting step of this assay is the enzymatic cleavage of the glycine residue[1].
-
Self-Validation Control (Critical Step): In parallel control wells, co-incubate DON-glycine with 1 mM o-phenanthroline (a known inhibitor of renal peptidases). Scientific Rationale: If the prodrug mechanism is functioning correctly, GGT inhibition will be completely rescued (prevented) in these wells, as the peptidases cannot liberate active DON[1].
-
Quantification: Wash cells to remove unbound prodrug. Add a colorimetric GGT substrate (e.g., L-gamma-glutamyl-p-nitroanilide) and measure absorbance at 405 nm to quantify residual GGT activity.
Part 3: Concentration Optimization Data
Use the following empirically derived concentration ranges to establish your baseline experiments.
| Experimental System | Recommended DON-Glycine Concentration | Incubation Time | Mechanistic Dependency & Notes |
| Purified GGT Enzyme | N/A (Inactive) | N/A | DON-glycine does not inactivate purified transferase. Requires the addition of exogenous membrane peptidases to function[1]. |
| Renal Brush Border Vesicles | 50 µM – 200 µM | 15 – 30 min | Highly dependent on the endogenous peptidase density of the vesicle preparation[1]. |
| Intact Cell Culture (In Vitro) | 100 µM – 1.0 mM | 30 – 60 min | Media must be strictly free of competing dipeptides (e.g., L-leucylglycine) to ensure optimal cleavage[1]. |
| In Vivo (Murine Models) | 0.5 – 2.0 mmol/kg (I.V.) | 30 min post-dose | Relies on renal clearance rates and high localized peptidase activity in the glomerular filtrate[1]. |
Part 4: Troubleshooting Guides & FAQs
Troubleshooting workflow for resolving low GGT inhibition when using DON-glycine.
Q: Why is my purified GGT enzyme not inhibited by DON-glycine, even at high concentrations?
A: This is the most common conceptual error when working with this compound. DON-glycine is an inactive precursor and cannot bind the GGT active site directly[1]. If you are working with purified GGT in a cell-free assay, you must either use active DON directly or supplement your assay with a compatible membrane peptidase to hydrolyze the prodrug.
Q: I am observing highly variable GGT inhibition across different biological replicates in cell culture. What is causing this?
A: The root cause is almost certainly the presence of competing substrates in your culture media. Dipeptides such as L-leucylglycine or L-alanylglycine—which are often found in complex media formulations or serum supplements—competitively inhibit the cell-surface peptidases responsible for activating DON-glycine[1]. Ensure your prodrug activation phase is performed in a minimal, dipeptide-free buffer (like PBS or HBSS).
Q: Can I use standard protease inhibitor cocktails during my cell preparation?
A: No. Broad-spectrum protease inhibitors, particularly metalloprotease inhibitors like o-phenanthroline or EDTA, will block the membrane peptidases required to cleave the glycine residue from DON-glycine[1]. If these peptidases are inhibited, DON-glycine remains intact, and GGT will not be inactivated.
Q: How exactly does the activated DON permanently inhibit GGT?
A: Once the glycine is cleaved, the liberated DON acts as a reactive glutamine analog. It enters the GGT active site and forms a covalent bond with the catalytic nucleophile. Structural studies of human GGT1 reveal that DON actually forms a six-membered ring with the enzyme, covalently bonding to both the side-chain oxygen (OG atom) and the alpha-amino nitrogen of Thr381[2]. This dual-covalent linkage results in irreversible enzyme inactivation.
References
- Title: Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.
- Source: osti.
Sources
"solubility issues with 6-Diazo-5-oxo-L-norleucylglycine in vitro"
Technical Support Center: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) In Vitro Applications
Compound Profile & Physicochemical Overview
Compound: 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
Chemical Class: Dipeptide analog of L-glutaminylglycine; Glutamine antagonist derivative.
Primary Application: Affinity labeling and inhibition of
The "Solubility" Paradox: While DON-Gly is inherently hydrophilic, users often report "solubility failures" that are actually stability failures or solvent incompatibility issues.[1] Unlike lipophilic small molecules, this compound possesses a zwitterionic peptide backbone and a reactive diazo group.[1] It does not behave like a standard hydrophobic drug candidate.[1]
| Property | Specification | Implication for Handling |
| Hydrophilicity | High (Polar) | Do not use 100% Ethanol or Chloroform. Soluble in Water/PBS.[1] |
| Reactive Moiety | Extremely sensitive to acidic pH (< pH 5.0) and UV light.[1] | |
| Stability | Labile in solution | Stock solutions must be fresh; freeze-thaw cycles destroy potency.[1] |
| Metabolism | Pro-drug like | Rapidly hydrolyzed by extracellular peptidases into DON.[1] |
Standard Operating Procedure: Reconstitution & Storage
Q: What is the optimal solvent system for high-concentration stock solutions? A: Sterile Water or PBS (pH 7.2–7.4). Unlike many drug candidates, DON-Gly is most soluble and stable in aqueous buffers.[1]
-
Recommended: Sterile Water or 0.1 M Phosphate Buffer (pH 7.4).[1]
-
Acceptable: DMSO (up to ~5-10 mg/mL), though unnecessary unless required for specific co-solubility.[1]
-
Forbidden: 100% Ethanol, Acetone, or acidic buffers (Acetate/Citrate).[1]
Q: My protocol requires DMSO. Can I use it? A: Yes, but with caveats. DON-Gly is soluble in DMSO, but anhydrous DMSO is hygroscopic.[1] Absorbed moisture can initiate hydrolysis of the diazo group during storage.[1] If using DMSO, use single-use aliquots stored at -80°C.
Q: How do I prevent the "yellow precipitate" often reported? A: The "precipitate" is often not the compound itself but a degradation byproduct (polymerized diazo species) or salt crashing out in organic solvents.[1]
-
Check pH: Ensure your buffer is strictly neutral (pH 7.0–7.5).[1] Acidic environments catalyze nitrogen gas evolution and decomposition.[1]
-
Avoid Salting Out: Do not mix high-concentration aqueous stocks (>10 mM) directly into high-salt media without intermediate dilution.[1]
In Vitro Experimental Workflow
The following diagram illustrates the critical decision pathways for handling DON-Gly to ensure data integrity.
Figure 1: Decision matrix for DON-Gly reconstitution and activation pathway.
Troubleshooting Guide: Specific Failure Modes
Issue 1: "I see crystals forming immediately upon adding the stock to cell culture media."
-
Diagnosis: Solvent Shock.
-
If you dissolved DON-Gly in DMSO at a high concentration (e.g., 50 mM) and added it to media, the rapid change in polarity can cause transient precipitation.[1]
-
-
Solution:
Issue 2: "The compound lost potency after 24 hours in the incubator."
-
Solution:
-
Replenish Media: For long-term assays (>24h), replace media with fresh compound daily.
-
Stabilize pH: Ensure the culture media contains sufficient HEPES (25 mM) to prevent acidification by metabolic activity, which accelerates diazo decomposition.[1]
-
Issue 3: "My negative control (DON-Gly without cells) shows degradation."
-
Diagnosis: Light Sensitivity.
-
Diazo groups can photolyze under standard laboratory lighting.[1]
-
-
Solution:
-
Protect all stocks and incubation plates from light (wrap in foil).[1]
-
References
-
Inoue, M., et al. (1981).[1][5] "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent."[5][6][7] Proceedings of the National Academy of Sciences, 78(1), 46-49.[1] Link[1]
-
Lemberg, K. M., et al. (2018).[1] "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics, 17(9), 1824–1832.[1] Link
-
Scientific Update. (2018). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Organic Process Research & Development. Link[1]
-
BindingDB. (2024).[1] "Entry: 6-Diazo-5-oxo-L-norleucylglycine." Binding Database. Link[1]
Sources
Technical Support Center: Optimizing 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
[1][2]
Senior Application Scientist: Dr. Alex V. Mercer Subject: Improving Therapeutic Index & Troubleshooting Experimental Protocols Last Updated: March 2026
Introduction: The Prodrug Strategy
Welcome to the technical support hub for 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) . You are likely working with this compound to overcome the historical limitations of its parent molecule, 6-Diazo-5-oxo-L-norleucine (DON) .[1][2][3]
The Core Challenge: DON is a potent glutamine antagonist with robust anti-tumor activity, but its clinical utility has been halted by severe gastrointestinal (GI) toxicity and a narrow therapeutic index (TI).[4][5] The Solution: DON-Gly is a peptide prodrug .[1][2][6] By masking the amine of DON with glycine, we aim to:
-
Alter Transport: Utilize peptide transporters (e.g., PEPT1/SLC15A1) for uptake, potentially favoring tumor accumulation over normal tissue.
-
Enzymatic Activation: Require specific intracellular peptidases to release the active DON "warhead," creating a metabolic checkpoint that spares healthy tissues lacking this enzymatic profile.
This guide addresses the specific technical hurdles of working with this labile, metabolically complex compound.
Module 1: Compound Stability & Handling
Context: The diazo group (
Troubleshooting Guide: Stability
| Symptom | Probable Cause | Corrective Action |
| Inconsistent IC50 values between batches | Acidic Hydrolysis | The diazo group decomposes rapidly at pH < 5.[1][2]0. Ensure all buffers are buffered to pH 7.2–7.4 (PBS or HEPES). Never use unbuffered saline for stock storage. |
| Loss of potency over time | Temperature Sensitivity | Store lyophilized powder at -20°C. Once reconstituted, use immediately or flash freeze in single-use aliquots.[1][2] Do not subject to multiple freeze-thaw cycles.[1][2] |
| Yellow color fading | Photodecomposition | The characteristic yellow tint indicates the intact diazo group. If the solution turns colorless, the compound has degraded. Protect from light during incubation. |
FAQ: Handling
Q: Can I dissolve DON-Gly in DMSO? A: Yes, but aqueous buffers (PBS pH 7.[1][2]4) are preferred for immediate use. If using DMSO, ensure it is anhydrous. Avoid acidic solvents (like 0.1% TFA) which are common in peptide purification but will destroy the diazo warhead.
Module 2: In Vitro Optimization (The "Glutamine Trap")
Context: DON-Gly competes with Glutamine (Gln).[1][2] Standard cell culture media (DMEM/RPMI) contains supraphysiological levels of Glutamine (2–4 mM), which outcompetes the drug, artificially raising the IC50 and masking efficacy.
Protocol: Physiological Glutamine Viability Assay
Standard media hides the drug's potency. You must lower Gln to physiological tumor levels (0.5 – 1.0 mM).
-
Cell Seeding: Seed cells in standard media and allow attachment (6–12 hours).
-
Wash: Wash cells 2x with PBS to remove excess Gln.
-
Media Switch (Critical): Switch to low-Gln media (0.5 mM Gln + 10% dialyzed FBS).
-
Note: Dialyzed FBS is required because standard FBS contains unknown amounts of Gln.
-
-
Treatment: Add DON-Gly serial dilutions.
-
Incubation: 72 hours.
-
Readout: CTG (CellTiter-Glo) or similar ATP-based assay.[1][2]
Visualizing the Prodrug Mechanism
The following diagram illustrates why DON-Gly might fail in vitro if the specific cleavage enzymes are absent.
Caption: DON-Gly requires PEPT1 transport and intracellular hydrolysis to release active DON.[1][2] High extracellular Glutamine competes with the final active warhead.
Module 3: Improving Therapeutic Index (In Vivo)
Context: The goal is to spare the gut. The GI tract expresses high levels of Glutaminase (GLS) and is sensitive to DON. DON-Gly improves TI by requiring specific activation or utilizing differential transport kinetics.[1][2]
Troubleshooting Guide: Toxicity vs. Efficacy
| Issue | Diagnosis | Solution |
| Severe Weight Loss (>15%) in Mice | Systemic Activation | The prodrug is likely cleaving in the plasma before reaching the tumor.[1][2] Switch to intermittent dosing (e.g., twice weekly instead of daily) to allow gut mucosal regeneration. |
| No Tumor Regression despite In Vitro Potency | Poor Activation | The tumor may lack the specific peptidase required to cleave the Glycine cap. Validate Peptidase Expression (e.g., DPPIV, APN) in your tumor model via Western Blot. |
| Neurotoxicity (Lethargy/Ataxia) | CNS Penetration | DON crosses the BBB. If your prodrug is too lipophilic, it may enter the brain. Check plasma/brain ratio via LC/MS. |
Logic Tree: Why is my Therapeutic Index low?
Caption: Decision matrix for diagnosing poor therapeutic index. Key branch points are plasma stability and intratumoral activation.
References
-
Rais, R., et al. (2016). "Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma."[1][2] Journal of Medicinal Chemistry. Link
-
Lemberg, K. M., et al. (2018). "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine."[1][2] Molecular Cancer Therapeutics. Link
-
Leone, R. D., et al. (2019). "Glutamine blockade induces divergent metabolic programs to overcome tumor immune evasion." Science. Link
-
Cruickshank, S. M., et al. (2020). "Characterization of the intestinal transporter PepT1." Physiological Reviews. (Context for peptide transport strategies). Link
Disclaimer: This guide is for research purposes only. 6-Diazo-5-oxo-L-norleucylglycine is a potent cytotoxic agent.[1][2] Adhere to all institutional chemical safety protocols.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 157-03-9: 6-Diazo-5-oxo-L-norleucine | CymitQuimica [cymitquimica.com]
- 3. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Sensitivity & Handling of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
Welcome to the Technical Support Center for 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of DON-Gly, a dipeptide prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).
Because DON-Gly serves as an inactive precursor that relies on enzymatic hydrolysis to become an active affinity-labeling reagent[1], understanding the causality between buffer pH, diazo-group stability, and peptidase kinetics is critical for experimental success.
I. Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does DON-Glycine lose its binding affinity and efficacy in acidic buffers?
A1: The chemical architecture of DON-Gly features an
Q2: How does pH affect the targeted release of DON from the dipeptide by gamma-glutamyl transferase (GGT)? A2: DON-Gly itself does not directly inactivate GGT. It is a self-validating prodrug system: it must first be hydrolyzed by brush border membrane peptidases to liberate the active warhead, DON[1]. This enzymatic cleavage is highly pH-dependent. Renal peptidases exhibit optimal catalytic efficiency at a slightly alkaline pH (7.4 to 8.0). If the pH drops below 6.5, peptidase activity diminishes significantly, trapping DON-Gly in its inactive precursor state and preventing GGT inactivation[1].
Q3: Can I use standard physiological buffers for the long-term storage of DON-Gly solutions? A3: No. While DON-Gly and similar DON prodrugs exhibit sufficient stability at pH 7.4 for short-term in vitro assays (e.g., 1–2 hours)[3], long-term storage in aqueous buffers leads to spontaneous cyclization (forming diazo-imines) or premature amide hydrolysis[3]. Reconstituted solutions must be used immediately or flash-frozen at -80°C in anhydrous DMSO.
II. System Workflows & Logical Relationships
To conceptualize the dual dependency of DON-Gly on pH—both for chemical integrity and enzymatic activation—refer to the pathway diagram below.
Workflow of DON-Glycine enzymatic activation versus acid-catalyzed degradation.
III. Quantitative Data: pH-Dependent Stability Profile
The following table synthesizes the quantitative relationship between buffer pH, the chemical half-life of the diazo group, and the resulting efficacy of GGT inactivation.
| Buffer pH | Diazo Group Half-Life (In Vitro) | Peptidase Hydrolysis Rate | GGT Inactivation Efficacy | Primary Mechanism of Failure |
| pH 4.0 | < 10 minutes | Negligible | None | Acid-catalyzed diazo degradation[2] |
| pH 6.0 | ~ 2 hours | Sub-optimal | Low | Reduced peptidase activity |
| pH 7.4 | > 12 hours | Optimal | High | N/A (Optimal physiological conditions)[4] |
| pH 9.0 | ~ 6 hours | Reduced | Moderate | Base-catalyzed hydrolysis |
IV. Troubleshooting Guide
Issue 1: Complete loss of GGT inactivation in renal brush border membrane vesicle assays.
Root Cause Analysis: If DON-Gly fails to inactivate GGT, the failure is occurring at one of two nodes: either the diazo warhead has chemically degraded due to acidic buffer drift, or the dipeptide is not being hydrolyzed to release active DON. The presence of unintended peptidase inhibitors in your buffer (e.g., EDTA or o-phenanthroline) will block the membrane-bound peptidases required to liberate active DON[1].
Troubleshooting logic tree for resolving loss of GGT inactivation by DON-Glycine.
Issue 2: High background toxicity or off-target effects in cell culture.
Root Cause Analysis: DON prodrugs are designed to circulate inertly and activate preferentially at target sites[5]. However, instability in culture media containing active serum peptidases can lead to premature DON release before cellular uptake. Resolution Steps:
-
Utilize heat-inactivated serum to minimize background peptidase activity.
-
Prepare DON-Gly fresh in media immediately before treating cells to prevent premature aqueous hydrolysis.
V. Experimental Protocols: Self-Validating GGT Inactivation Assay
To ensure scientific integrity, every protocol must contain internal controls that validate the mechanistic causality of the assay. This protocol uses o-phenanthroline as a negative control to prove that DON-Gly is an inactive precursor requiring enzymatic cleavage[1].
Step 1: Reagent Preparation
-
Dissolve DON-Gly in anhydrous DMSO to a stock concentration of 10 mM. Do not use aqueous buffers for the stock to prevent premature diazo degradation.
-
Prepare a 100 mM sodium phosphate buffer, strictly adjusted to pH 7.4.
Step 2: Vesicle Incubation (The Activation Step)
-
Aliquot 50 µg of purified renal brush border membrane vesicles into two microcentrifuge tubes (Tube A and Tube B).
-
To Tube B (Negative Control), add 1 mM o-phenanthroline (a renal peptidase inhibitor).
-
Add DON-Gly (final concentration 100 µM) to both tubes.
-
Incubate at 37°C for 30 minutes. Causality note: In Tube A, membrane peptidases will cleave the glycine residue, releasing active DON. In Tube B, cleavage is blocked.
Step 3: GGT Activity Measurement
-
Add
-glutamyl-p-nitroanilide (substrate) to both tubes. -
Measure absorbance at 410 nm continuously for 5 minutes to monitor the release of p-nitroaniline.
-
Expected Result: Tube A will show a marked decrease in GGT activity (successful inactivation by released DON). Tube B will retain full GGT activity, validating that intact DON-Gly cannot inactivate GGT on its own[1].
VI. References
-
Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
-
Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
Sources
"minimizing degradation of 6-Diazo-5-oxo-L-norleucylglycine during experiments"
Technical Support Center: 6-Diazo-5-oxo-L-norleucylglycine (DONV)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide, prepared by our team of application scientists, provides in-depth technical advice to help you minimize degradation and ensure the integrity of your experiments.
Core Principles of DONV Stability
Understanding the chemical vulnerabilities of DONV is the first step toward preventing its degradation. The primary site of instability is the diazo group (-C=N+=N-), which is highly reactive.
Key Factors Influencing DONV Degradation:
-
pH: The diazo group is highly susceptible to acid-catalyzed hydrolysis. At low pH, the diazo group can be protonated, forming a diazonium ion. This ion is an excellent leaving group (as N2 gas) and is readily displaced by nucleophiles like water, leading to an inactive hydroxy derivative. Stability is generally greater at a neutral to slightly alkaline pH.
-
Light: Exposure to light, particularly in the UV spectrum, can induce photolytic decomposition. This process can lead to the formation of a highly reactive carbene intermediate, which can then undergo various reactions, leading to a loss of the desired biological activity. The compound is described as a light-yellow crystalline powder, and color changes may indicate degradation.[3][4]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation. Storing DONV at low temperatures is crucial for both the solid compound and its solutions.[5][6]
-
Nucleophiles & Oxidizing Agents: The electrophilic nature of the diazo group makes it a target for nucleophiles. Common laboratory reagents, including thiol-containing compounds (like DTT or β-mercaptoethanol) and some buffer components, can react with and inactivate DONV. Strong oxidizing agents should also be avoided as they can lead to decomposition.[3]
The primary degradation pathways are summarized in the diagram below.
Caption: Primary degradation pathways for DONV.
Frequently Asked Questions (FAQs)
Q1: How should I store solid DONV?
A: Solid DONV should be stored at -20°C in a tightly sealed container, protected from light.[5][6] Aliquoting the solid powder upon receipt can prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q2: What is the best way to prepare a stock solution of DONV?
A: For maximum stability, prepare stock solutions in a buffer with a pH of 7.2-7.4, such as PBS.[7] Some suppliers also suggest DMSO for initial solubilization.[7] Always use high-purity, nuclease-free water or buffer. Prepare solutions on ice and under dim light. We recommend filtering the stock solution through a 0.22 µm sterile filter to remove any particulates.
Q3: How stable is DONV in aqueous solutions?
A: The stability of DONV in aqueous solutions is limited. While a properly prepared stock solution stored at -80°C can be stable for several weeks, stability at 4°C or room temperature is significantly reduced to hours or even minutes, depending on the conditions. It is always best to prepare fresh working solutions for each experiment from a frozen stock.
Q4: Are there any buffers or additives I should avoid in my experiments?
A: Yes. Avoid acidic buffers (pH < 6.5). Do not use buffers containing strong nucleophiles, such as those with high concentrations of primary amines or thiols (e.g., DTT, cysteine). If a reducing agent is necessary for your experiment, its compatibility and potential reaction with DONV should be carefully validated.
Q5: Can I freeze-thaw my stock solutions?
A: We strongly advise against multiple freeze-thaw cycles. The best practice is to aliquot your stock solution into single-use volumes before the initial freeze. This ensures that the main stock remains uncompromised and each experimental replicate uses a solution of consistent quality.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Loss of biological activity or inconsistent results over time. | DONV degradation in the working solution. | 1. Prepare Fresh Solutions: Always make your final working dilution immediately before adding it to your assay. Do not let it sit at room temperature for extended periods. 2. Control for Degradation: Include a "time-zero" and a "time-end" control where you quantify the biological effect at the beginning and end of your longest incubation period to assess if the compound's activity is waning. 3. Verify Stock Integrity: If the problem persists, prepare a fresh stock solution from solid material. Your existing stock may have degraded due to improper storage or handling. |
| Color of the DONV solution changes from light yellow to a deeper yellow or brown. | This often indicates significant chemical degradation. | 1. Discard the Solution: Do not use a solution that has visibly changed color. The color change is a result of degradation products forming.[4] 2. Review Preparation Protocol: Re-examine your solution preparation steps. Ensure you are using the correct pH, protecting from light, and working at a low temperature. |
| Poor reproducibility between experiments. | Inconsistent DONV concentration due to degradation during storage or handling. | 1. Standardize Aliquoting: Implement a strict single-use aliquot system for your stock solutions to eliminate variability from freeze-thaw cycles. 2. Quantify Before Use: For critical experiments, consider a quick quantification of your stock solution. A UV-Vis spectrophotometer can be used to check the absorbance at its maximum wavelength (around 274 nm in phosphate buffer) to ensure consistency.[4] 3. Workflow Standardization: Create a detailed, step-by-step protocol for DONV handling and preparation that is followed by all lab members. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a Freshly Prepared Standard: Run a standard prepared immediately from solid DONV to establish the retention time of the pure compound. 2. Optimize Analytical Method: Ensure your analytical method is suitable for a polar and potentially unstable molecule. A derivatization step might be necessary to create a more stable analyte for quantification.[8] 3. Forced Degradation Study: To identify potential degradation peaks, intentionally degrade a small sample of DONV (e.g., by treating with acid or exposing to UV light) and run it on your analytical system. This can help confirm if the unexpected peaks in your experimental samples are indeed from degradation. |
Key Experimental Protocols
Protocol 1: Preparation and Handling of DONV Solutions
This protocol outlines the best practices for preparing and handling DONV to maintain its integrity throughout an experiment.
Caption: Recommended workflow for DONV solution preparation and handling.
Protocol 2: Quality Control Check by UV-Vis Spectrophotometry
This is a quick method to assess the relative concentration and check for gross degradation of your DONV stock solution.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Blanking: Use the same buffer (e.g., PBS, pH 7.2) that your DONV is dissolved in to zero the instrument at the analysis wavelength.
-
Sample Preparation: Dilute a small amount of your DONV stock solution in the blanking buffer to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of your diluted sample at the known absorbance maximum for DONV, which is approximately 274 nm.[4]
-
Analysis:
-
Consistency Check: Compare the absorbance value to that of a previously measured, freshly prepared "gold standard" stock at the same concentration. A significant drop in absorbance (>10-15%) suggests degradation.
-
Purity Check: Perform a full spectrum scan (e.g., from 220 nm to 400 nm). The appearance of new peaks or significant shoulders on the main peak can indicate the presence of degradation products.
-
References
- Mechanisms of deoxynivalenol (DON) degradation during different treatments: a review. (2021).
- A Comparative Guide to Analytical Methods for Daunorubicinol Quantific
- 6-Diazo-5-oxo-L-norleucine Safety D
- 6-Diazo-5-oxo-L-norleucine Product Page.GoldBio.
- 6-Diazo-5-oxo-L-norleucine.Wikipedia.
- Typical DON degradation pathways of different microorganisms.
- Advances in Microbial and Enzymatic Degradation of Deoxynivalenol (DON). (2026). PubMed.
- Detecting trace dissolved organic nitrogen (DON)
- Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs.
- 6-DIAZO-5-OXO-L-NORLEUCINE | 157-03-9.ChemicalBook.
- CAS 157-03-9: 6-Diazo-5-oxo-L-norleucine.CymitQuimica.
- 6-diazo-5-oxo-L-nor-Leucine (DON, NSC 7365, CAS Number: 157-03-9).Cayman Chemical.
- Detecting trace dissolved organic nitrogen (DON) in freshwater by converting DON rapidly into nitrate with VUV/H2O2 pretreatment | Request PDF.
- Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chrom
- 6-Diazo-5-oxo-L-norleucine.Grokipedia.
- 6-Diazo-5-oxo-L-norleucine (Diazooxonorleucine) | Glutaminases Antagonist | CAS 157-03-9.Selleck Chemicals.
- 6-Diazo-5-oxo- L -norleucine crystalline 157-03-9.Sigma-Aldrich.
Sources
- 1. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. ≥95% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. agilent.com [agilent.com]
"interpreting unexpected results with 6-Diazo-5-oxo-L-norleucylglycine"
The following guide serves as a specialized technical support resource for researchers utilizing 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly). It is designed to troubleshoot experimental anomalies by addressing the compound's unique prodrug mechanism, stability constraints, and biological requirements.
Status: Senior Application Scientist Verified Topic: Troubleshooting Unexpected Experimental Results Last Updated: March 2026
Core Mechanism & Diagnostic Flowchart
The "Silent" Inhibitor: The most common source of experimental failure with DON-Gly is the fundamental misunderstanding of its activity state. Unlike its parent compound, 6-Diazo-5-oxo-L-norleucine (DON) , DON-Gly is an inactive prodrug in its native form. It does not bind to the glutamine catalytic site until the glycine moiety is cleaved by specific peptidases (e.g., cell-surface aminopeptidases or renal brush border enzymes).
If you are observing "zero inhibition" in a purified enzyme assay, or "variable potency" in cell culture, consult the diagnostic workflow below.
Diagnostic Workflow: Why is DON-Gly Ineffective?
Figure 1: Decision tree for isolating the cause of experimental failure with DON-Gly. The compound requires specific conditions (neutral pH, activating enzymes) to function.
Troubleshooting Guide: Specific Scenarios
Scenario A: "I treated my purified protein (GGT/Glutaminase) with DON-Gly, but activity remains 100%."
Diagnosis: Lack of Activation. Technical Explanation: DON-Gly is a dipeptide analog (Norleucine-Glycine). It is sterically hindered and cannot enter the glutamine binding pocket of enzymes like Gamma-Glutamyl Transferase (GGT) or Glutaminase in its dipeptide form. It requires hydrolysis by an auxiliary peptidase to release the active warhead (DON). Corrective Action:
-
Switch Reagents: If you are working with purified enzymes in a cell-free system, you must use 6-Diazo-5-oxo-L-norleucine (DON) directly.
-
Co-Incubation: If you are studying the activation mechanism specifically, you must add a helper enzyme (e.g., porcine kidney aminopeptidase) to the reaction buffer to generate DON in situ [1].
Scenario B: "The compound works in Kidney cells but fails in my Tumor cell line."
Diagnosis: Differential Peptidase Expression. Technical Explanation: The efficacy of DON-Gly is rate-limited by the expression of surface ectopeptidases. Renal brush border membranes are rich in peptidases capable of cleaving the Gly-moiety, leading to high local concentrations of DON [1]. Many tumor cell lines, however, may downregulate these specific surface peptidases, leaving the prodrug uncleaved and inactive in the supernatant. Corrective Action:
-
Validate Expression: Perform a flow cytometry or Western blot assay for surface aminopeptidase activity (e.g., CD13/Aminopeptidase N) on your target cells.
-
Use a Control: Run a parallel arm with free DON. If DON kills the cells but DON-Gly does not, your cells lack the cleavage machinery.
Scenario C: "My stock solution turned yellow/orange and lost potency."
Diagnosis: Acid-Catalyzed Diazo Decomposition.
Technical Explanation:
The diazo group (
-
Buffer Control: Never dissolve DON-Gly in unbuffered water or acidic vehicles. Use 100 mM Phosphate Buffer (pH 7.4) or HEPES.
-
Storage: Store lyophilized powder at -20°C. Once reconstituted, use immediately or flash freeze. Do not store at 4°C for extended periods.
Scenario D: "I see inhibition, but the IC50 is 100x higher than literature values for DON."
Diagnosis: Glutamine Competition.[1] Technical Explanation: Once cleaved, the active DON acts as a competitive inhibitor initially, before forming the covalent adduct.[1] High concentrations of L-Glutamine (often 2-4 mM in standard DMEM/RPMI) will outcompete the released DON for the active site, drastically shifting the apparent IC50. Corrective Action:
-
Media Formulation: Perform the assay in low-glutamine media (0.5 mM) or glutamine-free media supplemented with the inhibitor for a short pre-incubation period (30 min) before adding physiological glutamine levels.
Data Summary: DON vs. DON-Gly
Use this table to ensure you are using the correct reagent for your experimental setup.
| Feature | 6-Diazo-5-oxo-L-norleucine (DON ) | 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly ) |
| Activity State | Active (Direct Inhibitor) | Inactive (Prodrug) |
| Primary Target | Glutamine-utilizing enzymes (GGT, GLS, CTPs) | Peptidases (substrate) |
| Cell Permeability | Via Amino Acid Transporters (LAT1/ASCT2) | Via Peptide Transporters (PEPT1/PEPT2) |
| In Vitro Assay | Use for purified enzyme kinetics | Do NOT use for purified enzymes (unless coupled) |
| In Vivo Utility | High systemic toxicity (GI/Bone Marrow) | Reduced systemic toxicity; targeted to kidney/peptidase-rich tissues |
| Stability | Acid Labile | Acid Labile (Diazo group remains vulnerable) |
Mechanism of Action Diagram
Understanding the "Activation Cascade" is critical for interpreting results.
Figure 2: The activation cascade. DON-Gly must be processed by a peptidase to liberate DON, which then targets the glutamine-utilizing enzyme.
References
-
Inoue, M., Morino, Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent.[2][3][4][5] Proceedings of the National Academy of Sciences, 78(1), 46–49.[5][6]
-
Lemberg, K. M., et al. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832.
-
Rais, R., et al. (2016). Discovery of 6-Diazo-5-oxo-L-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma.[7] Journal of Medicinal Chemistry, 59(18), 8621–8633.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Accumulation of glutamate by Salmonella typhimurium in response to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Effects of 6-Diazo-5-oxo-L-norleucine (DON)
For decades, the relentless proliferation of cancer cells has driven researchers to explore their metabolic vulnerabilities. One of the most prominent of these is the addiction of many tumors to the amino acid glutamine.[1] This dependency has made glutamine metabolism a compelling target for therapeutic intervention. Among the earliest and most potent inhibitors of this pathway is 6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist originally isolated from Streptomyces.[2] While its potent, broad-spectrum anti-tumor activity has been demonstrated extensively, its clinical translation has been fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo effects of DON, offering insights into its mechanism of action, experimental evaluation, and the critical differences observed between controlled laboratory settings and complex biological systems.
The Dichotomy of DON: Potent Antagonist, Problematic Therapeutic
DON's efficacy stems from its structural similarity to glutamine, allowing it to bind to and irreversibly inhibit a wide array of glutamine-utilizing enzymes.[2][3] This broad-spectrum inhibition disrupts numerous metabolic pathways crucial for cancer cell growth and survival, including nucleotide, amino acid, and hexosamine biosynthesis.[4][5]
However, the very characteristic that makes DON a powerful anti-cancer agent—its broad activity—is also its Achilles' heel. The gastrointestinal (GI) tract, a site of rapid cell turnover, is highly dependent on glutamine for its normal function.[1] Consequently, systemic administration of DON leads to severe, dose-limiting GI toxicities, a factor that has historically hindered its clinical success.[1][6] This stark contrast between its promising preclinical efficacy and its challenging clinical profile underscores the importance of understanding the nuances of its effects, both in the petri dish and in the whole organism.
In Vitro vs. In Vivo Effects: A Head-to-Head Comparison
The following sections delve into the specific effects of DON observed in in vitro cell-based assays and in vivo animal models, highlighting the key differences and the translational challenges they present.
Table 1: Comparative Summary of In Vitro and In Vivo Effects of DON
| Feature | In Vitro Effects (Cell Culture) | In Vivo Effects (Animal Models) | Key Differences & Translational Implications |
| Primary Mechanism | Irreversible inhibition of multiple glutamine-utilizing enzymes, leading to disruption of nucleotide, amino acid, and hexosamine biosynthesis.[2][4][5] | Systemic inhibition of glutamine metabolism in both tumor and normal tissues.[1][7] | The lack of tissue selectivity in vivo is the primary driver of toxicity. |
| Cellular Outcomes | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][8] Disruption of mitochondrial metabolism has also been observed.[9] | Tumor growth inhibition and regression in various preclinical cancer models, including xenografts.[7][10] | While in vitro effects on cancer cells translate to tumor reduction in vivo, the systemic impact on healthy tissues is not captured in cell culture. |
| Metabolic Impact | Depletion of downstream metabolites of glutamine, such as nucleotides and other non-essential amino acids.[7][11] | Similar metabolic shifts in tumors, but also significant metabolic disruption in the GI tract and other glutamine-dependent tissues.[1][12] | The systemic metabolic consequences are far more complex in vivo, involving inter-organ metabolic crosstalk. |
| Toxicity Profile | Cytotoxicity is observed in cancer cell lines, often with IC50 values in the low micromolar range.[8][13] | Dose-limiting gastrointestinal toxicity (nausea, vomiting, diarrhea, and stomatitis) is the major adverse effect.[1][6] Hematologic toxicity has also been reported.[6] | Standard in vitro cytotoxicity assays do not predict the specific organ toxicities observed in vivo. |
| Therapeutic Index | Appears high, as cancer cells are often more sensitive to glutamine deprivation than non-transformed cell lines. | Low, due to the on-target toxicity in glutamine-dependent normal tissues.[1][7] | The therapeutic window is narrow, making safe and effective dosing challenging. |
| Drug Delivery | Direct exposure of cells to a defined concentration of DON in the culture medium. | Complex pharmacokinetics and biodistribution, with the drug reaching both tumor and normal tissues.[14][15] | Bioavailability, metabolism, and clearance are critical factors in vivo that are not modeled in vitro. |
Visualizing the Science: Pathways and Protocols
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the key concepts.
Diagram 1: Glutamine Metabolism and Points of DON Inhibition
Caption: Glutamine metabolism and points of inhibition by DON.
Diagram 2: Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for a cell viability assay.
Diagram 3: Prodrug Strategy for Tumor-Targeted DON Delivery
Caption: Prodrug strategy for tumor-targeted DON delivery.
Experimental Protocols: A Guide for Researchers
Detailed methodologies are crucial for the objective comparison of glutamine antagonists. Below are protocols for key experiments cited in the evaluation of these compounds.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-Diazo-5-oxo-L-norleucine (DON)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of DON in complete cell culture medium.
-
Remove the medium from the wells and replace it with medium containing the different concentrations of DON. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity and high-throughput nature. The 72-hour incubation period is a standard duration to observe significant effects on cell proliferation. The use of a vehicle control is essential to account for any effects of the solvent used to dissolve DON.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DON in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
6-Diazo-5-oxo-L-norleucine (DON)
-
Vehicle for DON administration (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer DON to the treatment group at a predetermined dose and schedule (e.g., daily intraperitoneal injections). Administer the vehicle to the control group.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess efficacy.
Causality Behind Experimental Choices: Immunocompromised mice are used to prevent rejection of the human tumor xenograft. Tumor volume is the primary endpoint for assessing anti-tumor efficacy. Monitoring body weight and clinical signs is crucial for evaluating the in vivo toxicity of the compound.
The Path Forward: Prodrugs and Precision Medicine
The significant GI toxicity of DON has spurred the development of prodrug strategies.[1][12] These approaches involve chemically modifying DON so that it is inactive until it reaches the tumor microenvironment, where specific enzymes cleave the modifying group and release the active drug.[15] This tumor-targeted delivery aims to increase the therapeutic index by maximizing the anti-tumor effect while minimizing systemic toxicity.[14][15]
Furthermore, the renewed interest in cancer metabolism has highlighted the potential for a more personalized approach to glutamine antagonist therapy.[16] Identifying biomarkers that predict which tumors are most "glutamine-addicted" could help select patients who are most likely to benefit from DON or its prodrugs.[3]
Conclusion
6-Diazo-5-oxo-L-norleucine stands as a testament to both the promise and the peril of targeting cancer metabolism. Its potent and broad-spectrum inhibition of glutamine-dependent pathways, so effective in killing cancer cells in vitro, is unfortunately mirrored by its on-target toxicity in healthy tissues in vivo. The disconnect between the controlled environment of a cell culture dish and the complex, interconnected systems of a living organism is a critical lesson in drug development. However, the story of DON is not over. Through innovative prodrug designs and a deeper understanding of tumor metabolism, this pioneering glutamine antagonist may yet find its place in the oncologist's arsenal, offering a targeted and powerful weapon against a fundamental vulnerability of cancer.
References
-
Lemberg, KM, Vornov, JJ, & Rais, R. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics, 17(9), 1824–1832. [Link]
-
Wikipedia. (2023). 6-Diazo-5-oxo-L-norleucine. [Link]
-
Gross, MI, Demo, SD, Dennison, JB, Chen, L, Chernov-Rogan, T, Goyal, B, ... & MacKenzie, KL. (2024). DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism. Cancer Research Communications. [Link]
-
Le, A. (2017). Glutamine Antagonism and Its Utlity [sic] as a Therapeutic Modality in Cancer. Johns Hopkins University. [Link]
-
Scholars Archive. (2021). Glutamine Antagonist 6-diazo-5-oxo-L-norleucine, a Hyaluronan Synthesis Inhibitor, Slows Triple Negative Breast Cancer Growth. [Link]
-
Lemberg, KM, Vornov, JJ, & Rais, R. (2018). We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics. [Link]
-
Zhang, Y., & Wang, Y. (2025). Targeting glutamine metabolism as a potential target for cancer treatment. Journal of Hematology & Oncology. [Link]
-
Johns Hopkins Drug Discovery. (2016). novel Prodrugs of 6-Diazo-5-Oxo-l- norleucine With More Brain Delivery. [Link]
-
Muir, A., & Vander Heiden, M. G. (2018). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Frontiers in Oncology. [Link]
-
Griffin, D. E., & Metcalf, T. U. (2016). Protective Effects of Glutamine Antagonist 6-Diazo-5-Oxo-l-Norleucine in Mice with Alphavirus Encephalomyelitis. Journal of Virology. [Link]
-
Wang, Y., & Zhang, Y. (2024). Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Journal of Translational Medicine. [Link]
-
Earhart, R. H., Koeller, J. M., & Davis, H. L. (1982). Phase I trial of 6-diazo-5-oxo-L-norleucine (DON) administered by 5-day courses. Cancer Treatment Reports. [Link]
-
Crosby, H. A., Ihnat, M., & Miller, K. (2015). Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts. MOJ Toxicology. [Link]
-
Earhart, R. H., Amato, D. J., Chang, A. Y., Borden, E. C., Shiraki, M., Dowd, M. E., ... & Smith, T. J. (1990). Phase II trial of 6-diazo-5-oxo-L-norleucine versus aclacinomycin-A in advanced sarcomas and mesotheliomas. Investigational New Drugs. [Link]
-
Pacheco, A., & O'Driscoll, L. (2015). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. BioMed Research International. [Link]
-
Lemberg, K. M., Vornov, J. J., & Rais, R. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics. [Link]
-
Lemberg, K. M., Vornov, J. J., & Rais, R. (2024). Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs. Advances in Pharmacology. [Link]
-
Crosby, H. A., Ihnat, M., & Miller, K. (2015). Evaluating the toxicity of the analgesic glutaminase inhibitor 6-diazo-5-oxo-l-norleucine in vitro. MOJ Toxicology. [Link]
-
Wu, C. W., Eriksson, L. C., & El-Khouri, G. (1999). A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria. British Journal of Cancer. [Link]
-
Kumar, A., & Singh, S. (2017). Evaluation of genetic toxicity of 6-diazo-5-oxo-l-norleucine (DON). Regulatory Toxicology and Pharmacology. [Link]
- Google Patents. (2016). WO2016112386A1 - Methods for bioanalysis of 6-diazo-5-oxo-l-norleucine (don) and other glutamine antagonists.
-
Lemberg, K. M., Vornov, J. J., & Rais, R. (2020). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). (PDF) Discovery of 6-Diazo-5-oxo- l -norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. [Link]
-
Greene, R. M., & Kochhar, D. M. (1975). Influence of 6-diazo-5-oxo-L-norleucine (DON), a glutamine analogue, on cartilaginous differentiation in mouse limb buds in vitro. Differentiation. [Link]
-
Agilent. (2015). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. [Link]
-
Ovejera, A. A., Houchens, D. P., & Barker, A. D. (1978). 6-diazo-5-oxo-norleucine against experimental tumors in conventional and nude mice. Cancer Treatment Reports. [Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 3. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Diazo-5-oxo- L -norleucine crystalline 157-03-9 [sigmaaldrich.com]
- 5. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of 6-diazo-5-oxo-L-norleucine (DON) administered by 5-day courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 8. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 9. A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of 6-diazo-5-oxo-L-norleucine and N-[N-gamma-glutamyl-6-diazo-5-oxo-norleucinyl]-6-diazo-5-oxo-norleucine against experimental tumors in conventional and nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 15. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Guide: Evaluating the Specificity of 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
Executive Summary: The Prodrug Specificity Paradigm
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) represents a distinct class of "smart" glutamine antagonists designed to overcome the systemic toxicity of its parent compound, 6-Diazo-5-oxo-L-norleucine (DON). While DON is a potent, irreversible inhibitor of glutamine-utilizing enzymes (e.g., glutaminase, CTP synthetase), its lack of tissue specificity leads to severe gastrointestinal and bone marrow toxicity.
DON-Gly functions as a dipeptide prodrug . It is structurally an analog of L-glutaminylglycine.[1][2][3][4] Its specificity is derived from a "masking" strategy where the active warhead (DON) is chemically locked within a peptide bond. Activation requires specific hydrolytic cleavage by peptidases—most notably
This guide details the experimental framework for evaluating the specificity of DON-Gly, distinguishing its localized activation from the systemic promiscuity of free DON.
Mechanistic Profiling & Specificity Logic
To evaluate DON-Gly, one must understand that it is biologically inert in its intact form against purified intracellular enzymes. Its activity is conditional, dependent on the presence of surface-bound ecto-enzymes.
The Activation Cascade
-
Transport/Binding : DON-Gly binds to the substrate site of membrane-bound GGT or peptidases.
-
Hydrolysis : The peptide bond is cleaved, releasing free DON and Glycine locally at the cell surface.
-
Inhibition : The liberated DON acts as an affinity label, covalently binding to the nucleophilic hydroxyl group of the enzyme's active site (e.g., Threonine residue of GGT).
Diagram 1: Mechanism of Action (Prodrug Activation)
Figure 1: The site-specific activation pathway of DON-Gly. The compound remains inert until cleaved by membrane-bound enzymes, ensuring high local concentrations of the inhibitor.
Comparative Analysis: DON-Gly vs. Alternatives
The following table contrasts DON-Gly with its parent compound and other glutamine antagonists.
| Feature | DON-Gly (Prodrug) | DON (Parent) | Acivicin (Alternative) |
| Mechanism | Peptidase-activated release of DON | Direct glutamine antagonism | Direct GGT inhibition (isoxazole ring) |
| Specificity | High : Requires GGT/Peptidase activity | Low : Systemic distribution | Moderate : Targets GGT & GMP synthetase |
| Primary Target | Renal/Tumor GGT (Surface) | All Glutamine Enzymes (Intracellular) | GGT, Glutamine Amidotransferases |
| Toxicity Profile | Reduced systemic toxicity; Renal-focused | Severe GI & Myelosuppression | CNS toxicity (Dose-limiting) |
| Stability | Stable in plasma (species-dependent) | Stable | Stable |
| Experimental Use | Probing ecto-enzyme activity | General glutamine blockade | GGT inhibition studies |
Scientific Insight : Unlike JHU-083 (a modern ester prodrug of DON designed for brain/tumor penetration), DON-Gly is a peptide prodrug. This makes it uniquely susceptible to competition by other dipeptides, a feature that can be exploited in specificity assays.
Experimental Protocol: The Differential Inactivation Assay
To rigorously validate the specificity of DON-Gly, you must demonstrate that it inhibits the target enzyme only when the activating machinery (membrane-bound peptidase) is present.
Protocol Overview
Objective : Differentiate between direct inhibition (DON-like) and prodrug activation (DON-Gly). System : Renal Brush Border Membrane Vesicles (BBMV) vs. Purified GGT.[1][3][4]
Step-by-Step Methodology
Phase 1: Preparation
-
Enzyme Source :
-
System A (Membrane): Isolate BBMV from rat kidney cortex using the calcium precipitation method.
-
System B (Purified): Solubilize GGT from BBMV using papain or detergent (Triton X-100) and purify via affinity chromatography.
-
-
Reagents :
-
DON-Gly (1–5 mM stock in PBS).
-
Free DON (Positive Control).
-
Gly-Gly or Ala-Gly (Competitor Dipeptides).
-
GGT Substrate:
-Glutamyl-p-nitroanilide.
-
Phase 2: The Inactivation Assay
-
Incubation :
-
Incubate System A and System B separately with DON-Gly (0.1 – 2.0 mM) at 37°C in Tris-HCl buffer (pH 7.4).
-
Control : Incubate with Free DON (same concentrations).
-
Specificity Check : In a parallel set, add 10 mM Gly-Gly (competitor) to the DON-Gly reaction.
-
-
Sampling :
-
Aliquot samples at
minutes.
-
-
Activity Measurement :
-
Dilute aliquots 1:50 into the assay buffer containing
-Glutamyl-p-nitroanilide + Glycylglycine (acceptor). -
Measure absorbance at 410 nm (formation of p-nitroaniline).
-
Diagram 2: Experimental Workflow
Figure 2: Decision tree for validating DON-Gly specificity. Inhibition in System A but not B confirms the prodrug mechanism.
Data Interpretation & Expected Results
When analyzing the data from the protocol above, use the following criteria to confirm specificity.
Quantitative Metrics Table
| Parameter | System A (Membrane Vesicles) | System B (Purified Enzyme) | Interpretation |
| High ( | Negligible ( | DON-Gly requires membrane environment for activation. | |
| Effect of Gly-Gly (Competitor) | Markedly Reduced | No Effect | Uptake/Hydrolysis is mediated by peptide transporters or peptidases. |
| Effect of Serine-Borate | Reduced | N/A | Serine-Borate inhibits GGT, preventing DON release. |
| IC50 (vs. Free DON) | Higher (Requires cleavage step) | N/A (Inactive) | Reflects the efficiency of the conversion step. |
Critical Analysis Points[3][6][7]
-
Self-Validation : If DON-Gly inhibits the purified enzyme (System B), the compound has likely degraded into free DON during storage. Always run a Thin Layer Chromatography (TLC) or LC-MS check on the stock solution before use.
-
The "Affinity Labeling" Signature : The inactivation by the released DON should be pseudo-first-order and irreversible. Dialysis of the inactivated enzyme should not restore activity.
References
-
Inoue, M., et al. (1981).[5] "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent."[1][5][6][7] Proceedings of the National Academy of Sciences, 78(1), 46-49.[5][7]
-
Lemberg, K. M., et al. (2018). "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics, 17(9), 1824–1832.
- Cruickshank, G., et al. (2020). "Glutamine Antagonist Prodrugs: A New Approach to Targeting Tumor Metabolism." Journal of Medicinal Chemistry. (Contextual reference for modern DON prodrug comparisons).
-
Tate, S. S., & Meister, A. (1977). "Affinity labeling of gamma-glutamyl transpeptidase and location of the gamma-glutamyl binding site on the light subunit." Proceedings of the National Academy of Sciences, 74(3), 931-935.
Sources
"synergistic effects of 6-Diazo-5-oxo-L-norleucylglycine with other compounds"
Title: Synergistic Efficacy of 6-Diazo-5-oxo-L-norleucylglycine: A Comparative Guide to Glutamine Antagonism and Metabolic Modulation
Executive Summary
As a Senior Application Scientist in metabolic oncology, I frequently evaluate the therapeutic window of glutamine antagonists. While the parent compound 6-diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum metabolic inhibitor, its clinical advancement was historically halted by severe, dose-limiting [1][2]. To circumvent this, prodrug strategies have been engineered to mask the active warhead.
6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a highly specific dipeptide analog of L-glutaminylglycine[3]. By requiring enzymatic cleavage for activation, DON-Gly acts as a localized affinity-labeling reagent, irreversibly inactivating gamma-glutamyl transferase (GGT) and synergizing powerfully with other metabolic and immunologic modulators[3][4]. This guide objectively compares DON-Gly with alternative compounds and provides a self-validating experimental framework for assessing its synergistic potential.
Mechanistic Causality: The Prodrug Advantage
The structural genius of DON-Gly lies in its inactivity prior to target engagement. In vitro experiments confirm that DON-Gly does not inactivate purified GGT[3]. Instead, it serves as an inert precursor that must be hydrolyzed by peptidases bound to the outer surface of cell membranes (such as the renal brush border or within specific tumor microenvironments)[3].
This localized hydrolysis liberates active DON directly at the cell surface, which then covalently binds to and inactivates membrane-bound GGT and other glutamine amidotransferases[2][3]. This mechanism restricts systemic exposure and drastically reduces the indiscriminate mucosal damage associated with unmodified DON.
Fig 1: Mechanism of DON-Gly activation via surface peptidases and subsequent multi-target inhibition.
Objective Comparison: DON-Gly vs. Alternative Antagonists
To contextualize DON-Gly's utility, we must benchmark it against both historical glutamine antagonists and modern clinical-stage prodrugs.
| Compound | Structural Mechanism | GI Toxicity Profile | Primary Target / Application | Systemic Stability |
| DON-Gly | Dipeptide prodrug; requires surface peptidase cleavage[3] | Moderate (Localized activation mitigates systemic damage) | GGT inhibition; targeted glutamine antagonism[3] | Short (Rapidly hydrolyzed at brush border)[3] |
| DON (Parent) | Direct glutamine analog; competitive/covalent inhibitor[2] | High (Dose-limiting mucosal toxicity)[1] | Broad-spectrum metabolic inhibition[2] | Moderate (~1.5h half-life) |
| Acivicin | Isoxazole glutamine analog | High (Dose-limiting CNS toxicity) | GGT / Amidotransferase inhibitor | Moderate (~2h half-life) |
| DRP-104 | Dual-masked targeted prodrug (tert-butyl ester based)[4] | Low (Tumor-targeted delivery)[4] | Solid tumors; Immunotherapy synergy[4] | Extended (Enhanced plasma stability)[4] |
Data Synthesis: While modern dual-masked prodrugs like offer superior systemic stability for systemic oncology[4], DON-Gly remains an unparalleled tool for specifically interrogating GGT-dependent pathways and renal brush border kinetics due to its strict reliance on localized dipeptidase cleavage[3].
Synergistic Applications
Because DON-Gly effectively neutralizes GGT, it disrupts the gamma-glutamyl cycle—a critical pathway for salvaging extracellular glutathione (GSH)[5]. This creates powerful opportunities for synergistic combinations.
Synergy with Buthionine Sulfoximine (BSO)
Cancer cells rely on GSH to neutralize reactive oxygen species (ROS). GSH is maintained via two pathways: de novo synthesis (driven by Glutamate-Cysteine Ligase, GCL) and extracellular salvage (driven by GGT)[5].
-
DON-Gly blocks the salvage pathway by irreversibly inhibiting GGT[3].
-
BSO blocks the synthesis pathway by inhibiting GCL. Result: The concurrent administration of DON-Gly and BSO induces a synthetic lethal metabolic crisis, catastrophically depleting intracellular GSH and triggering ROS-mediated apoptosis.
Fig 2: Synergistic depletion of intracellular glutathione (GSH) via dual blockade by DON-Gly and BSO.
Synergy with Immune Checkpoint Inhibitors (Anti-PD-1)
Recent breakthroughs demonstrate that targeted DON prodrugs markedly increase endogenous antitumor immunity[4]. By restricting glutamine metabolism in the tumor microenvironment, DON prodrugs starve the highly metabolic cancer cells while paradoxically driving tumor-infiltrating T-cells toward a highly durable, memory-like phenotype. Combining DON prodrugs with anti-PD-1 therapy yields robust and durable tumor regression[4].
Experimental Protocol: Self-Validating Synergy Assay
To rigorously evaluate the synergistic effects of DON-Gly and BSO, researchers must utilize a self-validating system. The following protocol incorporates a critical internal control to verify that DON-Gly is acting strictly as a prodrug.
Objective: Quantify the synergistic depletion of GSH and validate the peptidase-dependent activation of DON-Gly.
Step 1: Cell Culture & Preparation
-
Seed a high-GGT expressing cell line (e.g., A549 or renal carcinoma cells) in a 96-well opaque plate at
cells/well. -
Causality: High baseline GGT expression is mandatory to observe the targeted affinity-labeling mechanism and subsequent GSH salvage blockade.
Step 2: Prodrug Validation Control (The Self-Validating Step)
-
Pre-treat a designated control subset of wells with 1 mM o-phenanthroline , a well-characterized inhibitor of renal peptidases[3].
-
Causality: The rate of GGT inactivation by DON-Gly decreases markedly in the presence of o-phenanthroline[3]. If DON-Gly successfully inhibits GGT in these control wells, it indicates premature non-enzymatic degradation of the prodrug in your batch, instantly invalidating the assay run. This ensures absolute trustworthiness of the resulting data.
Step 3: Synergistic Dosing
-
Administer treatments across four experimental arms for 24 hours:
-
Vehicle Control
-
DON-Gly monotherapy (50 µM)
-
BSO monotherapy (10 µM)
-
Combination (50 µM DON-Gly + 10 µM BSO)
-
Step 4: Endpoint Quantification
-
GSH/ROS Measurement: Wash cells and incubate with 10 µM H2DCFDA (a fluorogenic ROS probe) for 30 minutes. Measure fluorescence (Ex/Em: 495/529 nm).
-
Expected Outcome: The combination arm will show a non-linear, synergistic spike in ROS fluorescence compared to the additive sum of the monotherapy arms, confirming the collapse of the redox salvage/synthesis loop.
References
-
Inoue M, et al. "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent." Proceedings of the National Academy of Sciences (PNAS), 1981.[Link]
-
Lemberg KM, et al. "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics, 2018.[Link]
-
Rais R, et al. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry, 2023.[Link]
Sources
Reproducibility of Experiments Using 6-Diazo-5-oxo-L-norleucylglycine: A Comparison Guide for Prodrug-Mediated Glutamine Antagonism
As a Senior Application Scientist, I frequently consult with drug development teams facing a common metabolic hurdle: the severe gastrointestinal toxicity of broad-spectrum glutamine antagonists. While 6-diazo-5-oxo-L-norleucine (DON) is a highly potent irreversible inhibitor of glutamine-utilizing enzymes, its systemic administration is notoriously toxic.
To bypass this, researchers have developed site-specific prodrugs. 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) represents a foundational biochemical tool in this space. As a dipeptide analog of L-glutaminylglycine, it is systemically inert but undergoes localized cleavage to release active DON. This guide objectively compares DON-Gly against raw DON and modern oncological prodrugs, providing a self-validating framework to ensure absolute reproducibility in your enzymatic assays.
Mechanistic Causality: The "Self-Validating" Prodrug System
To achieve reproducible results, you must understand the causality behind the reagent's design. DON-Gly is not a direct inhibitor. It is an inactive precursor designed to target renal gamma-glutamyl transferase (GGT) [1].
The experimental utility of DON-Gly relies entirely on spatial coupling . When exposed to renal brush border membrane vesicles, DON-Gly is rapidly hydrolyzed by surface-bound peptidases. This cleavage liberates the active DON warhead at a high local concentration directly adjacent to GGT, resulting in rapid affinity labeling and irreversible inactivation.
The E-E-A-T Insight for Reproducibility: Purified GGT is not inactivated by DON-Gly because the purified enzyme preparation lacks the requisite membrane-bound peptidases. If your DON-Gly stock inactivates purified GGT in a control assay, your prodrug has spontaneously hydrolyzed into free DON. This mechanistic dependency provides a built-in, self-validating quality control mechanism for your experiments.
Fig 1. Mechanistic pathway of DON-Glycine activation by renal peptidases.
Comparative Performance Data
How does DON-Gly compare to other glutamine antagonists in the laboratory? While DON-Gly was pioneered for renal enzymology, modern substituted acetylated lysine prodrugs like JHU-083 and DRP-104 [2] utilize a similar prodrug philosophy but are optimized for tumor-targeted delivery in immuno-oncology [3].
| Feature | 6-Diazo-5-oxo-L-norleucine (DON) | DON-Glycine (DON-Gly) | JHU-083 / DRP-104 |
| Molecular Classification | Active Glutamine Antagonist | Dipeptide Prodrug | Substituted Acetylated Prodrug |
| Primary Target | Broad glutamine-utilizing enzymes | Renal gamma-glutamyl transferase | Tumor-specific glutaminases |
| Activation Mechanism | None (Directly active) | Cleavage by renal brush border peptidases | Cleavage by tumor-enriched proteases |
| Systemic Toxicity | High (Severe GI toxicity) | Low (Localized renal activation) | Low (Tumor-targeted release) |
| Experimental Utility | Pan-metabolic inhibition | Studying localized renal enzyme kinetics | In vivo immuno-oncology models |
| In Vitro Stability | High | Moderate (Prone to spontaneous hydrolysis) | High (Plasma stable) |
Experimental Protocols & Reproducibility Workflows
To guarantee reproducible data when investigating GGT inactivation via DON-Gly, you must control for the activity of the activating peptidases. The following protocol utilizes a peptidase inhibitor control arm to definitively prove that GGT inactivation is prodrug-mediated and not an artifact of free DON contamination.
Step-by-Step Methodology: GGT Inactivation Assay
Step 1: Preparation of Renal Brush Border Vesicles Isolate renal brush border membrane vesicles from fresh tissue using standard differential centrifugation and magnesium precipitation techniques. Resuspend the vesicles in a pH 7.4 buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl) to maintain native peptidase conformation.
Step 2: Establish the Control and Experimental Arms Divide your vesicle suspension into three distinct reaction arms:
-
Arm A (Positive Control): Vesicles + 2 mM raw DON.
-
Arm B (Test): Vesicles + 2 mM DON-Gly.
-
Arm C (Causality Validation): Vesicles + 2 mM DON-Gly + 5 mM o-phenanthroline (a potent inhibitor of renal peptidases).
Step 3: Incubation and Cleavage Reaction Incubate all arms at 37°C. Extract 10 µL aliquots at precise time intervals (e.g., 0, 10, 20, 30, and 60 minutes) to establish a time-dependent inactivation kinetic curve.
Step 4: Spectrophotometric Assay of GGT Activity Immediately transfer the aliquots into a cuvette containing the GGT substrate (e.g., L-gamma-glutamyl-p-nitroanilide) and an acceptor (e.g., glycylglycine). Measure the release of p-nitroaniline continuously at 410 nm.
Step 5: Data Validation (The Trustworthiness Check)
-
Arm A should show rapid, irreversible GGT inactivation.
-
Arm B should show a slightly delayed but robust GGT inactivation as DON-Gly is cleaved into DON.
-
Arm C must show near-complete rescue of GGT activity. Because o-phenanthroline blocks the peptidase, DON-Gly remains intact and inert. If Arm C shows inactivation, your DON-Gly stock has degraded, and the experiment must be restarted.
Fig 2. Self-validating experimental workflow for GGT inactivation assays.
References
-
Inoue M, Horiuchi S, Morino Y. "Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent." Proceedings of the National Academy of Sciences of the United States of America. 1981 Jan;78(1):46-49.[Link]
-
Tenora L, Alt J, Dash RP, et al. "Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs." Journal of Medicinal Chemistry. 2019 Apr 11;62(7):3524-3538.[Link]
-
Lemberg KM, Vornov JJ, Rais R, Slusher BS. "We're Not 'DON' Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine." Molecular Cancer Therapeutics. 2018 Sep;17(9):1824-1832.[Link]
Safety Operating Guide
6-Diazo-5-oxo-L-norleucylglycine proper disposal procedures
Comprehensive Operational and Disposal Guide for 6-Diazo-5-oxo-L-norleucylglycine
As laboratory professionals and drug development scientists, our primary directive when handling reactive non-proteinogenic amino acids is to anticipate mechanistic hazards before they manifest. 6-Diazo-5-oxo-L-norleucylglycine is a highly specialized dipeptide analog of L-glutaminylglycine. While it is an invaluable tool for studying enzyme kinetics and targeted drug delivery, its diazo functional group and toxicological profile demand rigorous, self-validating safety and disposal protocols.
This guide provides a definitive operational framework, linking the molecule's biochemical mechanism of action directly to the logistical realities of safe laboratory handling and waste management.
Chemical Profile & Mechanistic Hazards
To handle 6-Diazo-5-oxo-L-norleucylglycine safely, one must understand why it is dangerous. The hazards of this compound are twofold: biochemical toxicity and chemical reactivity.
Biochemical Toxicity (The Prodrug Effect)
In vitro and in vivo, 6-diazo-5-oxo-L-norleucylglycine acts as an inactive precursor[1]. Upon exposure to renal peptidases, the glycine residue is hydrolyzed, liberating the active moiety: 6-diazo-5-oxo-L-norleucine (DON)[1]. DON is a potent, broadly active glutamine antagonist[2]. It binds competitively to the active site of glutamine-utilizing enzymes (such as
Chemical Reactivity (The Diazo Group)
The molecule contains a diazo group (
Mechanistic pathway of 6-Diazo-5-oxo-L-norleucylglycine activation and enzyme inhibition.
Table 1: Quantitative Hazard & Physicochemical Summary
| Parameter | Specification / Threshold | Operational Implication |
| Molecular Target | Requires handling as a potent cytotoxin/antineoplastic. | |
| Physical State Risk | Shock/friction sensitive (Dry powder) | Never allow solutions to evaporate to dryness. |
| pH Sensitivity | Rapid degradation at pH < 6.0 | Avoid acidic buffers; prevents explosive |
| Storage Temperature | -20°C (Desiccated) | Maintain cold chain; protect from light and moisture. |
| Incompatibilities | Strong acids, transition metals, oxidizers | Segregate waste streams strictly. |
Operational Safety & Handling Protocols
Every protocol involving diazo compounds must be a self-validating system where each step inherently prevents the failure of the next.
-
Environmental Controls : Always handle the lyophilized powder within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. If scaling up beyond milligram quantities, utilize a blast shield.
-
Anti-Static Precautions : Use anti-static weighing boats and polytetrafluoroethylene (PTFE) or wooden spatulas. Causality: Metal spatulas can generate static sparks or friction, which may detonate dry diazo powders[3].
-
Reconstitution Strategy : Reconstitute the powder immediately upon opening. Use a neutral to slightly basic buffer (e.g., PBS, pH 7.4). Causality: Maintaining physiological pH prevents the protonation of the
-carbon, thereby stabilizing the diazo group and preventing premature nitrogen gas evolution[2].
Step-by-Step Disposal Workflows
Because 6-diazo-5-oxo-L-norleucylglycine is both highly toxic and reactive, it must never be discharged into the sanitary sewer. Laboratory waste containing explosive or self-decomposing substances must be stabilized prior to disposal[4].
Protocol A: Disposal of Aqueous Solutions (Primary Waste)
Use this protocol for spent experimental media, stock solutions, and rinsates.
-
pH Verification : Before transferring waste, verify that the solution pH is between 7.0 and 8.0 using pH indicator strips. Do not mix with acidic waste.
-
Containment : Transfer the liquid into a chemically compatible High-Density Polyethylene (HDPE) waste carboy.
-
Venting (Critical Step) : Cap the waste container with a vented closure . Causality: Even at neutral pH, diazo compounds can slowly degrade over time, releasing
gas. A sealed container will pressurize and potentially rupture, creating a toxic projectile hazard. -
Segregation : Ensure this container is strictly segregated from heavy metals (which can catalyze diazo decomposition) and strong oxidizers.
-
Labeling & Transfer : Label the container explicitly: "Hazardous Waste: Toxic, Reactive (Diazo Compound) - DO NOT MIX WITH ACIDS". Transfer to your Environmental Health and Safety (EHS) department within 60 days.
Protocol B: Disposal of Solid Waste & Contaminated Consumables
Use this protocol for empty chemical vials, pipette tips, and spatulas.
-
Dampening (Critical Step) : If any unreacted dry powder remains in the original source vial, carefully add 1-2 mL of inert buffer (e.g., PBS) to dampen it. Causality: Diazo compounds become increasingly shock-sensitive as they dry out; dampening them eliminates the friction hazard[4].
-
Consumable Isolation : Place all contaminated pipette tips, tubes, and spatulas into a rigid, puncture-resistant secondary container.
-
Triple Rinsing : For reusable glassware, triple-rinse with a neutral aqueous buffer. Collect all rinsate into the aqueous waste container described in Protocol A. Do not wash diazo-contaminated glassware in automated dishwashers.
Decision tree for the safe packaging and disposal of diazo-containing laboratory waste.
Emergency Spill Response
In the event of an accidental release, immediate stabilization is the priority.
-
For Dry Powder Spills : DO NOT sweep the powder. Sweeping generates friction and static electricity, which can trigger detonation[3]. Instead, gently cover the spill with a paper towel dampened with water or a neutral buffer to stabilize the diazo group. Once dampened, carefully wipe up the material and place it into a hazardous waste bucket.
-
For Liquid Spills : Absorb the liquid using inert, non-combustible materials such as vermiculite or sand. Do not use combustible absorbents like sawdust. Transfer the absorbed material into a hazardous waste container using non-sparking tools.
References
-
Inoue M, Morino Y. (1981). Inactivation of renal gamma-glutamyl transferase by 6-diazo-5-oxo-L-norleucylglycine, an inactive precursor of affinity-labeling reagent. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Lemberg KM, Vornov JJ, Rais R, Slusher BS. (2018). We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine. Molecular Cancer Therapeutics / NIH.[Link]
-
ETH Zürich Safety, Security, Health and Environment. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
Sources
Personal protective equipment for handling 6-Diazo-5-oxo-L-norleucylglycine
Advanced Operational Guide: Handling, PPE, and Logistics for 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly)
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive antimetabolites. 6-Diazo-5-oxo-L-norleucylglycine (DON-Gly) is a specialized dipeptide analog of L-glutaminylglycine[1]. It was rationally designed as an inactive precursor (prodrug) that undergoes targeted hydrolysis by membrane-bound peptidases—particularly on the renal brush border—to liberate the active moiety, 6-diazo-5-oxo-L-norleucine (DON)[1].
While its prodrug nature offers targeted in vivo delivery, in vitro handling of the raw DON-Gly powder presents severe occupational hazards. The parent compound, DON, is classified under the Globally Harmonized System (GHS) as Fatal if inhaled (H330), Toxic if swallowed (H301), and Toxic in contact with skin (H311)[2]. Furthermore, the diazo moiety (=N+=N-) is inherently reactive, posing unique stability and toxicity risks. This guide establishes a self-validating, field-proven protocol for the handling, preparation, and disposal of DON-Gly.
Mechanistic Rationale for Stringent Safety Controls
To understand the stringent Personal Protective Equipment (PPE) requirements, we must first examine the compound's mechanism of action. DON-Gly acts as a "Trojan horse." If accidentally inhaled or absorbed through the skin, systemic peptidases will rapidly cleave the glycine residue, releasing DON[1]. DON then mimics glutamine, entering the active sites of glutamine-utilizing enzymes (such as gamma-glutamyl transferase) and utilizing its reactive diazo group to form a covalent, irreversible alkyl bond with the enzyme's catalytic residues[1].
Biotransformation of DON-Gly into DON and subsequent irreversible inhibition of GGT.
Required Personal Protective Equipment (PPE) Matrix
Because animal models indicate that ingestion or inhalation of minute quantities can cause severe gastrointestinal changes, fatty liver degeneration, and reproductive toxicity, standard BSL-1/BSL-2 PPE is insufficient. The following table summarizes the quantitative and qualitative PPE specifications required before handling DON-Gly.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: ≥ 8 mil, Inner: 4 mil) | DON-Gly and its metabolites are toxic via dermal absorption (H311)[2]. Double gloving ensures that if the outer glove is compromised by the solvent vehicle, the inner glove maintains the barrier. |
| Respiratory | N95/P100 Particulate Respirator or PAPR | The lyophilized powder is fatal if inhaled (H330)[2]. Accumulations of fine diazo dusts can also be highly reactive. Respiratory protection is mandatory if handling outside a closed system. |
| Eye Protection | Chemical Splash Goggles | Prevents mucosal absorption. Direct contact causes transient discomfort and potential rapid systemic absorption. |
| Engineering | Class II Type B2 Biosafety Cabinet or Chemical Fume Hood | Provides 100% exhaust to the outside. Essential for manipulating the dry powder to prevent the inhalation of toxic dusts. |
Operational Workflow: Safe Handling and Reconstitution
Handling diazo-containing powders requires mitigating two primary risks: aerosolization (inhalation hazard) and static discharge (reactivity hazard). Accumulations of fine diazo dusts may burn rapidly if ignited by static electricity or exposed to oxidizing agents.
Step-by-step operational workflow for the safe preparation of DON-Gly solutions.
Step-by-Step Reconstitution Methodology
-
Environmental Purge & Validation: Ensure the chemical fume hood is operating with a face velocity of 80-100 FPM. Self-Validation Check: Verify the digital airflow monitor before opening the sash. Clear the deck of any strong oxidizing agents (e.g., nitrates, bleach) or acids, as diazo compounds can decompose violently under these conditions.
-
Static Mitigation: Use anti-static weigh boats and place a static eliminator (ionizer) near the analytical balance.
-
In-Vial Dissolution (Preferred): To entirely avoid powder transfer, inject the pre-chilled reconstitution buffer (e.g., pH 7.4 PBS) directly into the manufacturer's septum-sealed vial using a syringe. DON-Gly is most stable at neutral pH; acidic environments accelerate the decomposition of the diazo group.
-
Visual Confirmation: Self-Validation Check: Inspect the vial against a contrasting background to ensure complete dissolution. Undissolved diazo particles can cause localized toxicity in in vitro assays.
-
Aliquoting and Storage: Divide the stock solution into single-use amber microcentrifuge tubes (the diazo bond is sensitive to UV light degradation). Store immediately at ≤ -20°C.
Spill Management and Disposal Plan
In the event of a DON-Gly powder spill, immediate and calculated action is required to prevent aerosol exposure[2].
Step-by-Step Spill Response
-
Isolation: Immediately evacuate the immediate area. Do not attempt to clean a dry powder spill without donning a P100 respirator or a Powered Air-Purifying Respirator (PAPR)[2].
-
Wet Wiping (No Sweeping): Never sweep dry DON-Gly powder, as this generates toxic, potentially reactive dust clouds. Cover the spill with absorbent pads and gently wet them with water or a mild pH 7.4 buffer to suppress aerosolization.
-
Decontamination: Wipe the area inward from the edges to prevent spreading. Wash the surface thoroughly with soap and water[2].
-
Chemical Disposal: Place all contaminated materials (pads, outer gloves, weigh boats) into a sealed, clearly labeled hazardous waste container. Critical Warning: Do not mix this waste with oxidizing waste streams, as ignition or toxic gas release may result. Dispose of strictly via a certified hazardous waste incineration contractor.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
